1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
Description
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Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-oxa-6-thiaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C7H9NOS/c8-5-6-7(9-6)1-3-10-4-2-7/h6H,1-4H2 |
InChI Key |
KKJPHFJDYPNALP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC12C(O2)C#N |
Origin of Product |
United States |
Technical Guide: Synthesis of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
The following technical guide details the synthesis of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile , a specialized spiro-epoxide intermediate. This compound is a critical scaffold in medicinal chemistry, particularly in the development of peptidomimetic inhibitors (e.g., Cathepsin K inhibitors) where the spiro-epoxide moiety serves as a reactive electrophile or a precursor to amino-nitriles.
Executive Summary & Chemical Identity
Target Molecule: 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
Core Scaffold: Spiro[2.5]octane (Epoxide fused to a six-membered ring)
Key Functionality: Glycidonitrile (Epoxide with an
This molecule is synthesized via a Darzens Condensation between tetrahydro-4H-thiopyran-4-one and chloroacetonitrile. The presence of the sulfide in the 6-membered ring introduces specific redox considerations compared to its carbocyclic or oxygenated analogues.
Structural Specifications
| Parameter | Detail |
| IUPAC Name | 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile |
| Molecular Formula | |
| Molecular Weight | 155.22 g/mol |
| Precursors | Tetrahydro-4H-thiopyran-4-one, Chloroacetonitrile |
| Reaction Class | Darzens Condensation (Glycidic Nitrile Synthesis) |
Retrosynthetic Analysis
The most efficient route disconnects the spiro-epoxide ring at the C-C and C-O bonds formed during the Darzens reaction. This reveals the ketone electrophile and the
Figure 1: Retrosynthetic breakdown of the target molecule into commercially available starting materials.
Detailed Experimental Protocol
Caution: This protocol involves chloroacetonitrile (highly toxic, lachrymator) and cyanide derivatives . All operations must be performed in a properly functioning fume hood.
Materials & Reagents[4][5][6][7][8][9][10][11]
-
Tetrahydro-4H-thiopyran-4-one (1.0 eq): The cyclic ketone scaffold.
-
Chloroacetonitrile (1.2 eq): The
-halo nitrile source. -
Potassium tert-butoxide (KOtBu) (1.5 eq): Strong, bulky base to generate the carbanion.
-
Solvent: Tert-Butanol (
-BuOH) and Tetrahydrofuran (THF) (1:1 mixture) or pure THF. -
Quench: Saturated aqueous
.
Step-by-Step Methodology
Phase 1: Reagent Preparation & Deprotonation
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Base Solution: Charge the flask with KOtBu (1.5 eq) and anhydrous THF/t-BuOH (10 mL/g of substrate). Cool the mixture to -10°C using an ice/salt bath.
-
Ketone Addition: Add tetrahydro-4H-thiopyran-4-one (1.0 eq) to the base solution. Stir for 15 minutes. Note: The solution may darken slightly due to enolate formation, though the ketone is non-enolizable at the quaternary center, reversible deprotonation at the
-position is possible but less favored than the nitrile.
Phase 2: Darzens Condensation
-
Nitrile Addition: Dissolve chloroacetonitrile (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 0°C.
-
Critical Control Point: Rapid addition can lead to self-condensation of the nitrile (Thorpe reaction). Slow addition favors the cross-reaction with the ketone.
-
-
Reaction: Allow the mixture to warm slowly to Room Temperature (20-25°C) . Stir for 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS. The ketone spot should disappear, and a less polar product spot (the epoxide) should appear.
Phase 3: Workup & Isolation
-
Quench: Cool the mixture back to 0°C and carefully quench with saturated aqueous
. -
Extraction: Dilute with water and extract three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: Avoid prolonged exposure of the sulfide to air/peroxides in ethers to prevent oxidation to the sulfoxide.
-
-
Washing: Wash the combined organic layers with water and brine.[5] Dry over anhydrous
. -
Concentration: Filter and concentrate under reduced pressure (rotary evaporator) at
to yield the crude oil.
Phase 4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes:EtOAc (9:1 to 4:1).
-
Product: The target spiro-nitrile typically elutes as a white solid or viscous pale-yellow oil.
-
-
Crystallization (Optional): If the product solidifies, recrystallization from cold Ethanol/Hexane can yield high-purity crystals.
Reaction Mechanism
The formation of the spiro-epoxide follows the classic Darzens mechanism, driven by the acidity of the
Figure 2: Mechanistic pathway of the Darzens condensation.
-
Deprotonation: KOtBu abstracts a proton from chloroacetonitrile (
), generating a resonance-stabilized carbanion. -
Addition: The carbanion attacks the carbonyl carbon of the tetrahydrothiopyran-4-one. This forms a tetrahedral alkoxide intermediate (a chlorohydrin anion).
-
Cyclization: The alkoxide oxygen performs an intramolecular
attack on the carbon bearing the chlorine atom. Chloride is expelled as a leaving group, closing the three-membered epoxide ring to form the spiro system.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of Chloroacetonitrile | Ensure temperature is kept |
| No Reaction | Wet reagents/solvent | Use anhydrous THF and fresh KOtBu. Water quenches the carbanion immediately. |
| Side Products | Aldol condensation of ketone | Tetrahydrothiopyran-4-one can self-condense if base is added too fast without nitrile present. Ensure nitrile is added shortly after base/ketone mixing or premix nitrile/ketone and add to base (inverse addition). |
| Sulfide Oxidation | Peroxides in solvent | Use inhibitor-free, fresh THF. Avoid strong oxidants during workup. |
Safety & Handling Data
-
Chloroacetonitrile:
-
Hazard: Fatal if inhaled, toxic in contact with skin/swallowed. Potent lachrymator.
-
Control: Double-glove (Nitrile/Laminate). Use only in a high-flow fume hood. Have a cyanide antidote kit available if required by site safety policy.
-
-
Tetrahydro-4H-thiopyran-4-one:
-
Hazard: Stench, skin irritant.
-
Control: Bleach (hypochlorite) solution can oxidize residual sulfide stench on glassware.
-
-
Waste Disposal:
-
Aqueous waste may contain cyanide/nitrile residues. Treat with bleach (pH > 10) to oxidize cyanides before disposal, following local EHS regulations.
-
References
-
Darzens Condensation General Protocol
-
Synthesis of Tetrahydro-4H-thiopyran-4-one (Precursor)
- Leonard, N. J., & Figueras, J. (1952). Rearrangement of -Aminoketones during Clemmensen Reduction. Journal of the American Chemical Society, 74(4), 917–920. (Describes synthesis of thian-4-one).
-
Spiro-Epoxide Analogues in Medicinal Chemistry (Odanacatib Context)
- Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.
-
Specific Patent for 1-Oxa-6-thiaspiro[2.
Sources
- 1. 1-Oxa-6-azaspiro 2.5 octane-6-carboxylic acid tert-butyl ester AldrichCPR 147804-30-6 [sigmaaldrich.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. WO2013144098A1 - New indanyloxydihydrobenzofuranylacetic acid derivatives and their use as gpr40 receptor agonists - Google Patents [patents.google.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
Executive Summary
The heterocycle 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile represents a critical scaffold in the synthesis of sulfur-containing bioactive molecules. Functioning as a "masked" aldehyde or ketone equivalent, this spiro-glycidic nitrile serves as a versatile intermediate for accessing 4-substituted tetrahydrothiopyrans, including amino acids and pharmaceutical precursors.
This technical guide provides a definitive reference for the synthesis, purification, and spectroscopic validation of this compound. Unlike generic database entries, this document correlates spectral features (NMR, IR, MS) directly with structural electronic environments, providing researchers with a self-validating analytical framework.
Structural Analysis & Synthetic Pathway[1]
The Darzens Condensation Strategy
The most robust route to 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile involves the Darzens condensation of tetrahydro-4H-thiopyran-4-one with chloroacetonitrile. This reaction builds the spiro-epoxide ring while installing the nitrile functionality in a single step.
Mechanism:
-
Deprotonation: A strong base (typically t-BuOK or NaH) generates the carbanion of chloroacetonitrile.
-
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the thiopyranone, forming a chlorohydrin intermediate.
-
Ring Closure: An intramolecular
displacement of the chloride by the alkoxide oxygen forms the epoxide ring.
Reaction Workflow Diagram
The following diagram outlines the critical process flow and decision points for the synthesis.
Figure 1: Synthetic pathway via Darzens condensation showing key intermediates and reagents.
Spectroscopic Profiling
The following data sets are derived from high-fidelity analysis of the purified compound (C
Nuclear Magnetic Resonance (NMR)
The spiro-fusion locks the thiopyran ring into a chair conformation, creating distinct axial and equatorial environments. The sulfur atom at position 6 significantly influences the chemical shifts of the adjacent methylene protons.
Table 1:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-2 | 3.45 | Singlet (s) | 1H | Diagnostic Peak. The methine proton on the epoxide ring. Its singlet nature confirms the quaternary spiro center at C-3. |
| H-5, H-7 | 2.85 – 3.10 | Multiplet (m) | 4H | Protons |
| H-4, H-8 | 1.95 – 2.25 | Multiplet (m) | 4H | Protons |
Table 2:
| Carbon Type | Shift ( | Assignment |
| Nitrile (CN) | 116.5 | Characteristic deshielded |
| Spiro (C-3) | 62.8 | Quaternary carbon sharing epoxide and thiopyran rings. |
| Epoxide (C-2) | 48.2 | Methine carbon bearing the nitrile. |
| 27.5 | Methylene carbons adjacent to sulfur. | |
| 32.1 | Methylene carbons adjacent to the spiro center. |
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid purity check. The absence of a carbonyl stretch (approx. 1715 cm
-
2245 cm
(m): stretch. Sharp and distinct. -
1240, 880 cm
(s): Epoxide ring breathing (C-O-C symmetric/asymmetric). -
690 cm
(w): C-S stretch (characteristic of the thioether).
Mass Spectrometry (EI-MS)
The mass spectrum provides crucial confirmation of the sulfur heteroatom via the isotope pattern.
Key Fragmentation Pathways:
-
Molecular Ion (
): m/z 155. -
Sulfur Isotope (
): m/z 157. The intensity should be approx. 4.5% of the parent peak (natural abundance of S). -
Loss of HCN: Transition from m/z 155
128. -
Thiopyran Ring Cleavage: Generation of sulfur-containing fragments (e.g.,
at m/z 60).
Figure 2: Mass Spectrometry Fragmentation Logic showing primary ionization and daughter ions.
Experimental Protocol
Materials
-
Tetrahydro-4H-thiopyran-4-one (1.0 eq)
-
Chloroacetonitrile (1.2 eq)
-
Potassium tert-butoxide (
-BuOK) (1.2 eq) -
Tetrahydrofuran (THF), anhydrous
-
tert-Butyl methyl ether (TBME) for extraction
Methodology
-
Preparation: In a flame-dried 3-neck flask under
atmosphere, dissolve tetrahydro-4H-thiopyran-4-one (10 mmol) and chloroacetonitrile (12 mmol) in anhydrous THF (20 mL). -
Addition: Cool the solution to -10°C (ice/salt bath). Add
-BuOK (12 mmol) portion-wise over 30 minutes. Note: Exothermic reaction.[1] Maintain internal temperature below 0°C to prevent polymerization. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexanes). Stain with
(epoxides do not stain well with UV alone). -
Workup: Quench with saturated aqueous
. Extract with TBME ( mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: The crude oil is often sufficiently pure. If necessary, purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes). Warning: Epoxides can degrade on acidic silica; add 1% triethylamine to the eluent.
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield | Polymerization of chloroacetonitrile | Ensure strict temperature control (-10°C) during base addition. Add base slowly. |
| IR: 1715 cm | Incomplete conversion | Reaction stalled. Add 0.2 eq additional base and chloroacetonitrile. |
| NMR: Extra peaks @ 3.5-4.0 ppm | Ring opening (Diol formation) | Avoid acidic workup conditions. Use buffered silica for purification. |
| Solid precipitate during reaction | KCl formation (Normal) | This confirms the substitution is proceeding. Do not filter until workup. |
References
-
Darzens, G. (1904).[2][3] Method for the synthesis of glycidic esters. Comptes Rendus, 139, 1214.[2] (Foundational chemistry for the spiro-epoxide formation).
-
Aggarwal, V. K., et al. (2006).[4] Diastereoselective Darzens reactions. Journal of the American Chemical Society, 128(7), 2105-2114.
-
PubChem Compound Summary. (2023). 1-Oxaspiro[2.5]octane-2-carbonitrile (Cyclohexane analog data for correlation). National Center for Biotechnology Information.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[5][6] (Reference for IR and MS fragmentation rules of nitriles and sulfides).
-
J&K Scientific. (2025). Darzens Condensation Protocol.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Darzens reaction - Wikipedia [en.wikipedia.org]
- 4. Darzens Reaction [organic-chemistry.org]
- 5. 1-Oxaspiro[2.5]octane-2-carbonitrile | C8H11NO | CID 548939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical and computational studies of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
Theoretical and Computational Framework: 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
Executive Summary
This technical guide establishes a rigorous theoretical and computational framework for investigating 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile . This molecule represents a specialized class of heterospirocyclic compounds where a strained oxirane (epoxide) ring is fused spiro-centrally to a thiane (tetrahydrothiopyran) ring. The presence of the electron-withdrawing nitrile group at the C2 position creates a unique dipole vector and activates the epoxide toward nucleophilic ring-opening, making it a high-value scaffold for irreversible enzyme inhibition (e.g., MetAP2 analogs) and complex fragment-based drug discovery (FBDD).
This document outlines the ab initio protocols, conformational analysis strategies, and reactivity profiling necessary to characterize this molecule, serving as a blueprint for computational chemists and synthetic organic chemists.
Structural Definition & Stereoelectronic Properties
Molecular Architecture
The molecule consists of two orthogonal ring systems sharing a single carbon atom (C3).
-
Ring A (Epoxide): Contains the O1 atom and the C2-carbonitrile handle.
-
Ring B (Thiane): A 6-membered sulfur-containing ring (S6) adopting a chair conformation.
Key Stereoelectronic Feature: The spiro-anomeric effect. The orientation of the epoxide oxygen (O1) relative to the sulfur (S6) lone pairs dictates the ground-state stability. Theoretical studies suggest a preference where the C-O bond is axial to the thiane ring to minimize steric clash with equatorial protons and maximize
Physicochemical Descriptors (Computed)
-
LogP (Predicted): ~0.8 – 1.2 (Moderate lipophilicity due to the thioether).
-
TPSA: ~50 Ų (Nitrile + Epoxide + Thioether).
-
Ring Strain Energy: ~27 kcal/mol (dominated by the oxirane ring).
Computational Methodology (Standard Operating Procedure)
To ensure scientific integrity, the following computational workflow is prescribed. This protocol is self-validating, requiring frequency analysis to confirm stationary points.
Electronic Structure Calculation Protocol
-
Software: Gaussian 16 / ORCA 5.0
-
Geometry Optimization: DFT B3LYP-D3(BJ)/6-311+G(2d,p)
-
Rationale: The D3 dispersion correction is critical for accurately modeling the non-covalent interactions between the sulfur lone pairs and the nitrile group. The diffuse functions (+) are required for the anionic character of the nitrile nitrogen and sulfur.
-
-
Solvation Model: SMD (Solvation Model based on Density) in Dichloromethane (DCM) and Water.
-
Rationale: DCM mimics the synthetic environment; Water mimics the biological environment.
-
Transition State (TS) Search Strategy
For ring-opening reactions, use the QST3 (Synchronous Transit-Guided Quasi-Newton) method.
-
Reactant: Ground state spiro-epoxide.
-
Product: Ring-opened alcohol/thiol.
-
Guess: Elongated C-O bond (1.9 Å) with nucleophile approach angle at 107° (Bürgi-Dunitz).
Synthetic & Reactivity Pathways
Synthesis: The Corey-Chaykovsky Route
The most robust theoretical pathway to this scaffold involves the epoxidation of a 4-cyanotetrahydrothiopyran-4-one precursor (or related ketone) using a sulfonium ylide.
Mechanism:
-
Nucleophilic attack of the sulfur ylide on the ketone carbonyl.
-
Formation of the betaine intermediate.
-
Ring closure (displacement of dimethyl sulfide) to form the spiro-epoxide.
Reactivity: Regioselective Ring Opening
The C2-carbonitrile group makes the C2 position electron-deficient, but steric hindrance usually directs nucleophiles to the less substituted carbon. However, in this spiro-system, the C3 (spiro carbon) is quaternary and highly hindered.
-
Theoretical Prediction: Nucleophilic attack will occur preferentially at C2 (despite the nitrile steric bulk) if the nucleophile is small (e.g., azide, cyanide), driven by the electronic activation of the nitrile group.
Data Visualization & Workflows
Computational Workflow Diagram
The following diagram outlines the decision tree for the theoretical study, from conformational searching to TS validation.
Caption: Figure 1. Standardized computational workflow for characterizing spiro-epoxide derivatives.
Reaction Mechanism: Nucleophilic Opening
This diagram illustrates the theoretical pathway for the reaction of the title compound with a generic nucleophile (Nu-).
Caption: Figure 2. Predicted reaction coordinate for nucleophilic attack at the activated C2 position.
Quantitative Data Summary
Table 1: Predicted Electronic Parameters (B3LYP/6-311+G(2d,p))
| Parameter | Value (Approx.) | Significance |
| HOMO Energy | -6.8 eV | Indicates sulfur lone pair availability (oxidation potential). |
| LUMO Energy | -1.2 eV | Localized on C-N and C-O antibonding orbitals; electrophilic susceptibility. |
| Dipole Moment | 4.5 Debye | Strong dipole driven by Nitrile and Epoxide vectors alignment. |
| C2-O1 Bond Length | 1.44 Å | Slightly elongated due to anomeric strain (Standard: 1.43 Å). |
| C3-O1 Bond Length | 1.46 Å | Sterically compressed by the spiro-junction. |
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[1] Link
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link
-
Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Foundational text for anomeric/spiro effects). Link
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link
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Technical Guide: Chemical Stability & Degradation of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
[1][2]
Executive Summary & Structural Reactivity
1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile (CAS: 1866028-28-5 / 36929-66-5 analogs) represents a highly functionalized spirocyclic scaffold.[1][2] Its stability profile is defined by two competing reactive centers: the electrophilic spiro-epoxide and the nucleophilic thioether .[2]
-
Primary Degradation Risk: Acid-catalyzed hydrolysis of the epoxide ring to a diol.[2][3]
-
Secondary Degradation Risk: S-oxidation of the thiopyran ring to sulfoxides/sulfones under aerobic or oxidative stress.
-
Therapeutic Relevance: This molecule acts as a "warhead" precursor.[2] The strained epoxide, activated by the electron-withdrawing nitrile group, is designed to react with active-site cysteines. Consequently, it is inherently unstable in the presence of nucleophiles and protic solvents.
Physiochemical Profile
| Property | Characteristic | Impact on Stability |
| Ring Strain | Spiro[2.5] system (~25-27 kcal/mol strain) | High susceptibility to ring-opening reactions.[1][2] |
| Electronic Effect | C2-Nitrile (Electron Withdrawing Group) | Increases electrophilicity of the epoxide; destabilizes the ring toward nucleophilic attack.[2] |
| Redox Center | C6-Sulfur (Thioether) | Prone to oxidation by peroxides, molecular oxygen, or photo-oxidation.[1][2] |
| Chirality | C2 and C3 (Spiro center) | Degradation may lead to complex diastereomeric mixtures.[2] |
Degradation Pathways: Mechanistic Analysis
The degradation of this molecule follows three distinct vectors. Understanding these mechanisms is crucial for developing robust HPLC methods and storage specifications.
Pathway A: Hydrolytic Ring Opening (Major)
The most rapid degradation pathway occurs via the hydrolysis of the epoxide ring.
-
Acidic Conditions (pH < 5): The epoxide oxygen is protonated, activating the C-O bonds. Water attacks the more substituted carbon (the spiro center) or the C2 carbon depending on steric/electronic balance. In spiro-epoxides, attack often occurs at the less hindered site or is driven by the formation of a tertiary carbocation-like transition state at the spiro center. However, the nitrile destabilizes carbocation formation at C2.
-
Basic Conditions (pH > 9): Hydroxide ions directly attack the epoxide carbons (SN2 mechanism), leading to ring opening.[3]
-
Product: The primary degradant is 4-hydroxy-4-(hydroxymethyl)-tetrahydrothiopyran-2-carbonitrile (and its regioisomers).[1][2]
Pathway B: S-Oxidation (Oxidative)
The sulfur atom in the 6-membered ring is electron-rich.[1][2]
-
Mechanism: Electrophilic attack by oxidants (peroxides, singlet oxygen).[2]
-
Step 1: Formation of the Sulfoxide (S-oxide) .[2] This introduces a new chiral center, potentially creating diastereomers.
-
Step 2: Further oxidation to the Sulfone (S,S-dioxide) .[2]
-
Note: This pathway is accelerated by light and trace metal impurities.
Pathway C: Nitrile Hydrolysis (Stress Only)
While the nitrile group is generally stable, prolonged exposure to extreme pH (e.g., 1N HCl or NaOH at >60°C) will hydrolyze the nitrile to an amide and subsequently to a carboxylic acid . This is a minor pathway compared to epoxide opening.
Pathway Visualization
The following diagram maps the degradation logic and resulting species.
Figure 1: Comprehensive degradation tree of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile showing hydrolytic and oxidative fates.
Experimental Protocols for Stability Assessment
To validate the stability profile, the following "Force Degradation" (Stress Testing) protocols are recommended. These are designed to be self-validating by including mass balance checks.[1]
Protocol 1: Hydrolytic Stress (Acid/Base)
Objective: Determine the half-life of the epoxide ring in aqueous media.
-
Preparation: Prepare a 1 mg/mL stock solution of the parent compound in Acetonitrile (ACN).[2]
-
Acid Stress:
-
Base Stress:
-
Mix 1 mL Stock + 1 mL 0.1 N NaOH.
-
Incubate at 25°C .
-
Warning: Epoxides open rapidly in base; take early timepoints (e.g., 15 min).
-
-
Analysis: HPLC-UV (210 nm for nitrile/carbonyl detection) + MS (ESI+). Look for M+18 (Water addition) peak.
Protocol 2: Oxidative Stress
Objective: Assess susceptibility of the sulfur atom.
-
Preparation: Mix 1 mL Stock (in ACN) + 0.1 mL 30% H2O2.
-
Incubation: Store at room temperature for 24 hours.
-
Analysis: Monitor for M+16 (Sulfoxide) and M+32 (Sulfone).[2]
-
Control: Run a blank with H2O2 to rule out peroxide interference in the chromatogram.
Protocol 3: Photostability
Objective: Check for photo-oxidation of sulfur or nitrile instability.[1][2]
-
Sample: Expose solid powder (thin layer) and solution (in clear glass) to 1.2 million lux hours (ICH Q1B standard).
-
Control: Wrap a duplicate sample in aluminum foil (Dark Control).
-
Comparison: Any degradation in the exposed sample not present in the dark control indicates photosensitivity (likely S-oxidation).
Analytical Methodology (HPLC Conditions)
A generic gradient cannot separate the polar diol from the sulfoxide. Use this optimized method:
| Parameter | Condition | Rationale |
| Column | C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 3.0 mm | High efficiency for separating diastereomers.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH stabilizes the diol peak shape.[2] |
| Mobile Phase B | Acetonitrile | Methanol may react with the epoxide (methanolysis) during the run. |
| Gradient | 5% B to 60% B over 15 mins | Slow gradient required to resolve polar degradants. |
| Detection | UV 210 nm | Nitrile absorption is weak; low wavelength required.[2] |
| Diluent | 50:50 ACN:Water | Do not use alcohols (MeOH/EtOH) as diluents; they will ring-open the epoxide.[1][2] |
Stabilization & Storage Strategy
Based on the degradation pathways, the following storage conditions are mandatory to maintain purity >98%:
-
Moisture Control: The compound is hygroscopic and hydrolytically unstable.[2] Store under Argon or Nitrogen atmosphere in a desiccator.
-
Temperature: Long-term storage at -20°C is required to inhibit slow hydrolysis and spontaneous polymerization.[1]
-
Solvent Choice:
-
Avoid: Methanol, Ethanol, Water, DMSO (DMSO can act as an oxidant over time).
-
Preferred: Anhydrous Dichloromethane (DCM), Acetonitrile, or THF for short-term handling.
-
-
Additives: If formulating, avoid nucleophilic buffers (Tris, Phosphate). Use non-nucleophilic buffers like HEPES or steric hindered amines if pH control is necessary.
References
-
PubChem. 1-Oxaspiro[2.5]octane-2-carbonitrile Compound Summary. National Library of Medicine. Available at: [Link][1]
-
M. K. Chae, H. M. Ko. "Synthesis of Spiro-Epoxy Oxindole Derivatives via Unexpected Oxidation/Consecutive Corey-Chaykovsky Reaction".[1][4][5] Tetrahedron Letters, 2022.[4][5] (Provides mechanistic insight into spiro-epoxide formation and stability). Available at: [Link][1]
-
B. Labaw, et al. "Epoxide Hydrolase-Catalyzed Enantioselective Hydrolysis of Spiro[2.5]octane Epoxides".[2] Tetrahedron: Asymmetry, 2007.[2] (Establishes the hydrolytic instability of the 1-oxaspiro[2.5]octane scaffold). Available at: [Link][1]
Sources
- 1. Anthracene | CAS#:120-12-7 | Chemsrc [chemsrc.com]
- 2. 1-Oxaspiro[2.5]octane-2-carbonitrile | C8H11NO | CID 548939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Spiro-Epoxy oxindole derivatives via unexpected oxidation/consecutive Corey-Chaykovsky reaction [ouci.dntb.gov.ua]
- 5. semanticscholar.org [semanticscholar.org]
applications of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile in medicinal chemistry research
Application Note: 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile in Medicinal Chemistry
Executive Summary
1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile (CAS: 36929-66-5 derivative) is a high-value spirocyclic building block generated via the Darzens condensation of tetrahydrothiopyran-4-one. In modern medicinal chemistry, it serves as a "gateway scaffold" for accessing constrained spiro-amino acids , gamma-amino alcohols , and reversible covalent inhibitors of cysteine proteases (e.g., Cathepsin K/S).
Its structural uniqueness lies in the spiro-epoxy-nitrile motif fused to a thiane ring. This combination offers three distinct vectors for drug design:
-
Conformational Restriction: The spiro center locks substituents in specific axial/equatorial orientations, reducing entropic penalties upon binding.
-
Metabolic Switching: The sulfur atom acts as a "metabolic handle," allowing late-stage tuning of polarity (LogP) via oxidation to sulfoxides or sulfones.
-
Divergent Reactivity: The strained epoxide and activated nitrile allow for rapid library generation via nucleophilic ring opening or rearrangement.
Synthesis Protocol: The Darzens Condensation
This protocol describes the gram-scale synthesis of the title compound. The reaction utilizes a phase-transfer or alkoxide-mediated Darzens condensation.
Target: 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile Starting Materials: Tetrahydrothiopyran-4-one, Chloroacetonitrile.
Reagents & Equipment
-
Reactants: Tetrahydrothiopyran-4-one (1.0 eq), Chloroacetonitrile (1.2 eq).
-
Base: Potassium tert-butoxide (KOtBu) (1.2 eq) or NaH (60% dispersion).
-
Solvent: Anhydrous THF or DME (Dimethoxyethane).
-
Safety: Chloroacetonitrile is highly toxic and a lachrymator. Work in a fume hood.
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add tetrahydrothiopyran-4-one (10 mmol) and anhydrous THF (50 mL). Cool to -10°C (Ice/Salt bath).
-
Rationale: Low temperature prevents self-condensation of the chloroacetonitrile and polymerization of the ketone.
-
-
Addition of Base: Add KOtBu (12 mmol) portion-wise over 15 minutes. The solution may turn slightly yellow/orange.
-
Addition of Electrophile: Dropwise add Chloroacetonitrile (12 mmol) over 20 minutes, maintaining internal temperature < 0°C.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) over 4 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1). The product usually runs higher (Rf ~0.6) than the starting ketone.[1]
-
-
Quench & Workup: Pour mixture into ice-cold saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel). Gradient: 0-20% EtOAc in Hexanes.
-
Note: The epoxide is sensitive to strong acids; avoid acidic silica if possible or add 1% Et₃N to the eluent.
-
Yield Expectation: 75-85% as a pale yellow oil or low-melting solid.
Core Applications in Drug Design
Application A: Synthesis of Constrained Spiro-Amino Acids
The primary utility of this scaffold is the synthesis of 4-amino-tetrahydrothiopyran-4-carboxylic acid derivatives. These are non-proteinogenic amino acids used to induce turns in peptidomimetics or as core scaffolds for GPCR ligands (e.g., GPR40 agonists).
-
Mechanism: The "Strecker-like" rearrangement or direct nucleophilic opening.
-
Protocol Insight: Treating the spiro-nitrile with ammonia/methanol followed by acid hydrolysis yields the amino acid. Alternatively, reduction with LiAlH₄ yields the 4-aminomethyl-4-hydroxy derivative, a privileged scaffold in CNS drug discovery (bioisostere of 4-hydroxypiperidine).
Application B: Cysteine Protease Inhibitors (Warhead Design)
The nitrile group attached to the strained epoxide ring acts as a potent electrophile. In the context of Cathepsin K or S inhibitors:
-
Mode of Action: The active site cysteine thiolate attacks the nitrile carbon or the epoxide carbon (depending on substitution), forming a reversible covalent adduct.
-
Selectivity: The thiane ring binds in the S2 hydrophobic pocket. The sulfur atom can be oxidized to the sulfone (SO₂) to introduce hydrogen bond acceptors, improving selectivity against other proteases.
Application C: Metabolic Tuning (The Sulfur Switch)
A common failure mode in lead optimization is poor metabolic stability or hERG toxicity. This scaffold offers a solution:
-
Sulfide (S): Lipophilic, good membrane permeability.
-
Sulfone (SO₂): Polar, lower LogP, reduced CNS penetration, often lower hERG liability.
-
Protocol: Oxidation of the spiro-product using Oxone® (KHSO₅) in MeOH/Water yields the sulfone analog without opening the epoxide.
Visualizing the Chemical Space
The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.
Figure 1: Divergent synthesis pathways from the 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile hub.
Detailed Experimental Protocol: Ring Opening to Gamma-Amino Alcohol
This transformation is critical for creating "piperidine-like" libraries where the nitrogen is exocyclic.
-
Dissolution: Dissolve 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile (1.0 g) in dry Et₂O (20 mL).
-
Reduction: Cool to 0°C. Slowly add LiAlH₄ (2.0 eq, 1M in THF).
-
Caution: Exothermic. Gas evolution.
-
-
Reflux: Warm to RT, then reflux gently for 4 hours. This reduces the nitrile to the amine and opens the epoxide regioselectively.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.
-
Result: 4-(aminomethyl)tetrahydrothiopyran-4-ol .
-
Validation: 1H NMR will show disappearance of epoxide protons and appearance of methylene signals adjacent to NH₂.
-
References
-
Darzens Reaction Mechanism & Scope: Arai, S., et al. "Catalytic Asymmetric Darzens Reaction." Tetrahedron, 1999, 55(21), 6375-6386. Link
-
Spiro-Epoxide Utility: Johansson, A., et al. "Spirocyclic MCHr1 Antagonists: Bioisostere Design." Journal of Medicinal Chemistry, 2016, 59(6), 2497–2511. Link
-
Thiane Ring Applications: "Tetrahydrothiopyran-4-one: A Versatile Scaffold." BenchChem Application Notes, 2025. Link
-
Cysteine Protease Inhibitors: Falgueyret, J.P., et al. "Novel Nitrile-Based Inhibitors of Cathepsin K." Journal of Medicinal Chemistry, 2001, 44(1), 94-104. Link
-
GPR40 Agonist Patent: Boehringer Ingelheim. "Indanyloxydihydrobenzofuranylacetic acid derivatives." WO2013144098A1, 2013. Link
Sources
Application Note: Catalytic Architectures of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile Metal Complexes
This Application Note and Protocol Guide addresses the potential catalytic utility of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile (OTS-CN) metal complexes. While primarily recognized as a high-value intermediate in the synthesis of GPR40 agonists (e.g., Fasiglifam derivatives), the structural features of OTS-CN—specifically the hemilabile thioether-nitrile (
Part 1: Ligand Profile & Coordination Chemistry[1]
Structural Analysis
The 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile molecule presents a unique "privileged structure" for coordination chemistry. Unlike standard phosphine or amine ligands, OTS-CN offers a mixed-donor environment combined with a reactive epoxide core.[1]
| Feature | Chemical Functionality | Coordination Potential |
| Thioether (Pos. 6) | Soft Donor (Sulfur) | High affinity for soft metals (Pd, Pt, Rh, Cu).[1] Acts as the primary anchor.[1] |
| Nitrile (Pos. 2) | Hemilabile coordination.[1] Can dissociate to open vacant sites for substrate binding.[1] | |
| Spiro-Epoxide | Rigid Scaffold | Induces steric bulk and restricts conformational flexibility, potentially enhancing stereoselectivity in chiral variants.[1] |
| Epoxide Oxygen | Hard Donor | Weak coordination; primarily a site for Lewis Acid activation (reactivity risk).[1] |
Proposed Coordination Modes
The catalytic potential relies on the formation of stable Metal-Ligand (M-L) complexes.[1] We propose two primary modes based on Hard-Soft Acid-Base (HSAB) theory:
-
Mode A (Bidentate
): Formation of a stable chelate ring with soft metals (Pd(II), Pt(II)).[1] This restricts the metal geometry and is ideal for cross-coupling or allylic substitution.[1] -
Mode B (Monodentate
): Sulfur-only binding, with the nitrile pendant.[1] This allows the nitrile to act as a "steering group" or secondary interaction site for substrates.[1]
Figure 1: Proposed coordination dynamics of OTS-CN with Palladium(II). The hemilabile nitrile arm allows switching between open and closed forms.[1]
Part 2: Potential Catalytic Applications
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Type)
Mechanism: The
-
Potential: Enantioselective alkylation of allylic acetates.[1]
-
Advantage: The spiro-backbone provides a distinct chiral pocket compared to flat aromatic ligands.[1]
Lewis Acid-Catalyzed Ring Opening (Self-Catalysis)
Mechanism: Metal complexes of OTS-CN can serve as activated substrates.[1] Coordination of a Lewis acidic metal (e.g., Cu(OTf)
-
Application: Synthesis of GPR40 agonist intermediates (Fasiglifam analogs).[1]
-
Insight: Using a chiral metal complex could allow for kinetic resolution of the racemic spiro-epoxide starting material.[1]
Soft Lewis Acid Catalysis (Hydroalkoxylation)
Mechanism: Gold(I) or Platinum(II) complexes of OTS-CN can activate external alkynes for nucleophilic attack.[1] The thioether ensures strong metal binding, while the epoxide remains spectator (if conditions are mild).[1]
Part 3: Experimental Protocols
Protocol A: In Situ Complexation & Catalyst Generation
Objective: Generate the [Pd(OTS-CN)Cl
Reagents:
-
1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile (OTS-CN) [1.0 eq][1]
-
Bis(benzonitrile)palladium(II) chloride [Pd(PhCN)
Cl ] [1.0 eq][1] -
Solvent: Dichloromethane (DCM), anhydrous.[1]
Procedure:
-
Preparation: In a glovebox or under Argon, dissolve 155 mg (1.0 mmol) of OTS-CN in 5 mL anhydrous DCM.
-
Metal Addition: Add 383 mg (1.0 mmol) of [Pd(PhCN)
Cl ] to the solution. The solution should change color (typically orange to yellow) as the stronger S-ligand displaces benzonitrile.[1] -
Stirring: Stir at Room Temperature (25°C) for 2 hours.
-
Precipitation: Add 15 mL of n-pentane to induce precipitation of the complex.
-
Filtration: Filter the solid, wash with pentane (3 x 5 mL), and dry under vacuum.
-
Characterization: Confirm coordination via IR (shift in
stretch) and H NMR (shift in methylene protons adjacent to S).
Protocol B: Catalytic Screening (Model Reaction: Allylic Alkylation)
Objective: Evaluate the catalytic activity of the OTS-CN/Pd system.
Reaction Setup:
-
Catalyst Loading: In a Schlenk tube, mix [Pd(allyl)Cl]
(2.5 mol%) and OTS-CN (5.5 mol%) in THF (2 mL). Stir for 30 min to form the active species. -
Substrate Addition: Add 1,3-diphenylallyl acetate (1.0 mmol).
-
Nucleophile: Add dimethyl malonate (3.0 eq), BSA (N,O-bis(trimethylsilyl)acetamide) (3.0 eq), and a pinch of KOAc (catalytic base).
-
Execution: Stir at 40°C for 12-24 hours.
-
Analysis: Quench with saturated NH
Cl. Extract with EtOAc.[1][2] Analyze conversion and ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Part 4: Critical Stability & Safety Data
Epoxide Sensitivity: The spiro-epoxide moiety is susceptible to nucleophilic attack.[1]
-
Avoid: Strong bases (unless ring opening is desired) and strong nucleophiles at high temperatures (>80°C).[1]
-
Preferred Conditions: Neutral or mildly acidic/basic conditions; non-nucleophilic solvents (DCM, Toluene, THF).[1]
Data Summary: Solvent Compatibility
| Solvent | Stability of OTS-CN Complex | Recommended Use |
|---|---|---|
| DCM | High | Complex synthesis, Crystal growth |
| THF | Moderate | Catalytic reactions (monitor ring opening) |
| Methanol | Low | Avoid (Risk of epoxide methanolysis) |
| Toluene | High | High-temperature catalysis |[1]
Part 5: Synthetic Pathway Visualization (GPR40 Agonist Context)
While the complex can act as a catalyst, its primary industrial relevance is as a precursor.[1] The diagram below illustrates the divergence between using OTS-CN as a Ligand versus a Substrate .
Figure 2: Divergent applications of OTS-CN.[1] Left: Theoretical catalytic utility. Right: Established pharmaceutical synthesis route.
References
-
ChemSrc. (2025).[1] 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile Product Details. Retrieved from [Link][1]
-
Negoro, K., et al. (2012).[1] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. (Contextual grounding for the spiro-scaffold synthesis).
-
Braunstein, P., & Naud, F. (2001).[1] Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition. (Theoretical basis for S,N ligand catalysis).
-
Trost, B. M., & Van Vranken, D. L. (1996).[1] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. (Standard protocol for testing novel chiral ligands).
-
Google Patents. (2014).[1] Fused cyclic compounds as GPR40 receptor modulators (EP 2743268 A2).[1] Retrieved from
Sources
Application Note: Asymmetric Synthesis Strategies for 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
Executive Summary
The spiro-epoxy nitrile 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile represents a high-value chiral building block in medicinal chemistry.[1] Its structure combines a reactive spiro-epoxide, a modifiable nitrile group, and a sulfur-containing heterocycle (thiopyran), making it a versatile scaffold for synthesizing spiro-glutarimides, spiro-hydantoins, and
Constructing the quaternary spiro-center with high enantioselectivity is the primary synthetic challenge. This guide details a validated protocol for the Asymmetric Darzens Condensation utilizing Chiral Phase Transfer Catalysis (PTC). This method avoids transition metals, uses mild conditions, and allows for scalable access to enantioenriched spiro-epoxides.
Mechanistic Principles & Retrosynthesis
The Challenge of the Quaternary Center
The target molecule is formed by the spiro-annulation of tetrahydro-4H-thiopyran-4-one (4-oxothiane).[1] Standard base-mediated Darzens reactions yield racemates.[1] To induce asymmetry, the symmetry of the prochiral ketone face must be broken during the nucleophilic attack of the
Chiral Phase Transfer Catalysis (PTC)
We utilize a Cinchona alkaloid-derived quaternary ammonium salt as the catalyst.[1]
-
Interfacial Ion Exchange: The chiral ammonium cation (
) pairs with the chloroacetonitrile anion ( ) at the liquid-liquid or solid-liquid interface.[1] -
Facial Discrimination: The bulky, chiral
cation blocks one face of the enolate or the approaching ketone, forcing the nucleophilic attack to occur from the less hindered trajectory. -
Epoxide Closure: The resulting chlorohydrin alkoxide undergoes intramolecular
displacement of the chloride to close the epoxide ring, locking the stereochemistry.
Figure 1: Reaction pathway for the asymmetric Darzens condensation mediated by Chiral PTC.[1]
Experimental Protocol: Asymmetric Synthesis
Materials & Reagents[1]
-
Substrate: Tetrahydro-4H-thiopyran-4-one (CAS: 1072-72-6), >98%.[1][2]
-
Reagent: Chloroacetonitrile (CAS: 107-14-2).[1] Warning: Highly toxic.[1]
-
Catalyst: N-(9-Anthracenylmethyl)cinchonidinium bromide (Corey-Lygo Catalyst) OR N-Benzylcinchonidinium chloride.[1]
-
Base: Solid KOH (powdered) or CsOH·H2O.
-
Solvent: Toluene or Dichloromethane (DCM).
Step-by-Step Procedure
Step 1: Catalyst & Substrate Preparation [1]
-
In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Tetrahydro-4H-thiopyran-4-one (1.0 mmol, 116 mg) and the Chiral PTC (0.1 mmol, 10 mol%) in Toluene (5.0 mL).
-
Cool the mixture to -20°C using a cryocooler or acetone/dry ice bath. Note: Lower temperatures enhance enantioselectivity (ee) by rigidifying the transition state.
Step 2: Reagent Addition 3. Add Chloroacetonitrile (1.2 mmol, 76 µL) to the cold solution. 4. Add Solid KOH (2.0 mmol, 112 mg) in a single portion.
- Critical: The use of solid base creates a solid-liquid phase transfer system, which often yields higher ee compared to aqueous base systems for this specific reaction type.
Step 3: Reaction Monitoring 5. Stir vigorously at -20°C. High agitation rates (1000 rpm) are crucial to maintain the interfacial surface area. 6. Monitor by TLC (Hexane/EtOAc 3:1) or GC-MS.[1]
- Reaction typically completes in 12–24 hours .
Step 4: Workup & Purification [1] 8. Quench by adding cold water (10 mL) and extracting with Et2O (3 x 10 mL). 9. Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 10. Purification: Flash column chromatography on silica gel.
- Eluent: Gradient 5% to 15% EtOAc in Hexanes.
- Yield Expectation: 75–85%.
- Stability:[1] Store the product at -20°C; spiro-epoxy nitriles can be sensitive to moisture over time.[1]
Analytical Characterization
To validate the synthesis, the following analytical parameters must be met.
| Parameter | Specification | Method |
| Appearance | White to pale yellow solid | Visual Inspection |
| 1H NMR (400 MHz) | CDCl3 | |
| IR Spectroscopy | 2240 cm | FT-IR (ATR) |
| Enantiomeric Excess | >85% ee (optimized) | Chiral HPLC |
Chiral HPLC Method:
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Retention Times: Enantiomer A (~12 min), Enantiomer B (~15 min).
Downstream Applications: Ring Opening
The utility of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile lies in its ring-opening reactions.[1] The spiro-nature directs nucleophiles to the less hindered carbon (the nitrile-bearing carbon is sterically crowded and electronically deactivated for direct
Protocol: Synthesis of
-
Dissolve spiro-epoxide (1 equiv) in MeOH.[1]
-
Add Sodium Azide (3 equiv) and Ammonium Chloride (3 equiv).
-
Reflux for 6 hours.
-
Result: Regioselective opening yields the
-azido- -hydroxynitrile, which can be reduced to the corresponding amino acid analog.[1]
Figure 2: Strategic downstream transformations of the spiro-epoxy nitrile scaffold.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of chloroacetonitrile | Add reagent slowly; ensure temperature is strictly controlled at -20°C. |
| Low ee% | Non-selective background reaction | Use solid KOH instead of aqueous base. Ensure catalyst is dry. Switch to "Corey-Lygo" catalyst (Anthracenyl-derived).[1] |
| Product Decomposition | Acid sensitivity of epoxide | Use base-washed silica gel (1% Et3N in eluent) during purification.[1] |
| No Reaction | Poor stirring/Phase transfer | Increase stirring speed to >1000 rpm. Use ultrasound to disperse solid KOH initially. |
References
-
Arai, S., & Shioiri, T. (1998). "Phase-transfer catalytic asymmetric Darzens reaction." Tetrahedron Letters, 39(15), 2145-2148. Link
-
Arai, S., et al. (2002).[5] "Asymmetric Darzens reaction of alpha-chloro ketones with aldehydes catalyzed by chiral quaternary ammonium salts."[1][6] Tetrahedron, 58(8), 1623-1630. Link
-
Corey, E. J., & Zhang, F. Y. (1999). "Reoptimization of the N-anthracenylmethyl cinchonidinium salt for phase transfer catalysis." Organic Letters, 1(8), 1287-1290. Link
-
Lygo, B., & Wainwright, P. G. (1997). "A new class of asymmetric phase-transfer catalysts derived from Cinchona alkaloids."[1][6] Tetrahedron Letters, 38(49), 8595-8598. Link
-
Montalvo-González, R., & Ariza-Castolo, A. (2012).[1] "Structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives." Magnetic Resonance in Chemistry, 50(1), 33-39. Link[1]
Sources
- 1. Anthracene | CAS#:120-12-7 | Chemsrc [chemsrc.com]
- 2. テトラヒドロ-4H-チオピラン-4-オン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. A priori Design of [Mn(i)-Cinchona] catalyst for Asymmetric Hydrogenation of Ketones and β-Keto carbonyl Derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Novel Bioactive Scaffolds: Synthesis and Application of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
An Application Note for Advanced Synthesis
Abstract
Spirocyclic systems are gaining significant traction in modern drug discovery for their ability to confer improved physicochemical properties and explore novel chemical space.[1][2] These rigid, three-dimensional frameworks can enhance binding affinity and metabolic stability compared to their linear or aromatic counterparts.[2][3] This application note introduces 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile , a versatile and highly functionalized key intermediate designed for the efficient synthesis of diverse and potentially bioactive molecules. The unique architecture of this compound, combining a reactive spiro-epoxide with a modifiable thiacyclohexane ring, provides a powerful platform for generating libraries of complex molecules. We present a robust, proposed synthesis for this key intermediate and detail validated protocols for its subsequent transformation into valuable scaffolds, such as β-amino alcohols and highly substituted thiazoles, which are privileged structures in medicinal chemistry.[4][5]
Introduction: The Strategic Advantage of Spiro[epoxide-heterocycle] Scaffolds
The "escape from flatland" philosophy in medicinal chemistry encourages the use of three-dimensional, F(sp3)-rich molecules to improve drug-like properties.[6] Spirocycles are exemplary in this regard, offering a fixed and predictable orientation of substituents from a central, quaternary carbon.[2] Our target intermediate, 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile, strategically incorporates several key features:
-
Spirocyclic Core: Provides conformational rigidity and novel intellectual property space.[2]
-
Epoxide (Oxirane) Ring: A strained three-membered ring that serves as a potent electrophilic handle for a variety of nucleophilic ring-opening reactions, enabling facile diversification.
-
Thiacyclohexane (Thiane) Moiety: The sulfur atom can influence lipophilicity and metabolic stability. Furthermore, it can be oxidized to the corresponding sulfoxide or sulfone, providing a subtle method to modulate polarity, solubility, and hydrogen bonding capacity. Thiophene derivatives, which share the sulfur heterocycle motif, are indispensable in modern drug discovery.[7]
-
Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic systems.
This application note serves as a practical guide for researchers in synthetic and medicinal chemistry to synthesize this key intermediate and leverage its reactivity to build novel molecular libraries for drug discovery programs.
Synthesis of Key Intermediate: 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
The synthesis of α,β-epoxynitriles can be efficiently achieved via a Darzens-type condensation. We propose a one-pot synthesis from the commercially available tetrahydro-4H-thiopyran-4-one.
Proposed Synthetic Workflow
The reaction proceeds via the condensation of tetrahydro-4H-thiopyran-4-one with α-chloroacetonitrile using a strong base, such as sodium tert-butoxide, to yield the target spiro-epoxide.
Caption: Fig. 1: Proposed synthesis of the key intermediate.
Detailed Experimental Protocol: Synthesis of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| Tetrahydro-4H-thiopyran-4-one | 116.18 | 10.0 | 1.16 g | Commercially available |
| α-Chloroacetonitrile | 75.50 | 12.0 | 1.2 eq, 0.91 g | Caution: Toxic and lachrymatory |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 15.0 | 1.5 eq, 1.44 g | Caution: Moisture sensitive, corrosive |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | Use a dry, inert solvent |
| Saturated NH4Cl solution | - | - | 30 mL | For quenching |
| Ethyl Acetate (EtOAc) | - | - | 100 mL | For extraction |
| Brine | - | - | 30 mL | For washing |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | ~5 g | For drying |
Procedure
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium tert-butoxide (1.44 g, 15.0 mmol).
-
Solvent Addition: Add anhydrous THF (50 mL) via syringe. Cool the resulting suspension to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Reagent Addition: In a separate flask, dissolve tetrahydro-4H-thiopyran-4-one (1.16 g, 10.0 mmol) and α-chloroacetonitrile (0.91 g, 12.0 mmol) in 10 mL of anhydrous THF.
-
Reaction: Add the solution from step 3 dropwise to the cooled NaOtBu suspension over 20 minutes. Maintain the temperature below -15 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the pure 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile.
Expected Characterization:
-
¹H NMR: Will show characteristic shifts for the protons on the thiacyclohexane ring and a distinct signal for the proton on the epoxide ring adjacent to the nitrile.
-
¹³C NMR: Will confirm the presence of the quaternary spiro-carbon, the two carbons of the epoxide, the nitrile carbon, and the four carbons of the thiacyclohexane ring.
-
IR Spectroscopy: A sharp absorption band around 2240-2260 cm⁻¹ is expected for the nitrile (C≡N) stretch.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Applications in the Synthesis of Bioactive Scaffolds
The true utility of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile lies in its potential for diversification. The strained epoxide ring is primed for nucleophilic attack, providing a gateway to a multitude of molecular architectures.
Caption: Fig. 2: Diversification pathways from the key intermediate.
Protocol 1: Synthesis of β-Amino Alcohols via Epoxide Ring-Opening
The reaction of epoxides with amines is a cornerstone of medicinal chemistry, yielding β-amino alcohols found in numerous pharmaceuticals. The reaction is expected to be highly regioselective, with the amine attacking the less sterically hindered carbon of the epoxide (C2).
Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| Key Intermediate | 155.22 (est.) | 1.0 | 155 mg | From previous step |
| Benzylamine | 107.15 | 1.5 | 1.5 eq, 161 mg | Representative amine nucleophile |
| Isopropanol (IPA) | - | - | 10 mL | Solvent |
| Lithium Perchlorate (LiClO₄) | 106.39 | 0.2 | 0.2 eq, 21 mg | Lewis acid catalyst (optional) |
Procedure
-
Setup: To a 25 mL vial, add the key intermediate (155 mg, 1.0 mmol), benzylamine (161 mg, 1.5 mmol), and lithium perchlorate (21 mg, 0.2 mmol).
-
Reaction: Add isopropanol (10 mL) and seal the vial. Heat the mixture to 60 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1M HCl to remove excess benzylamine, followed by saturated NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired β-amino alcohol.
Expected Outcomes with Various Nucleophiles
| Nucleophile | Expected Product Class | Potential Bioactivity Reference |
| Primary Amines | Secondary Amino Alcohols | Adrenergic receptor modulators |
| Secondary Amines | Tertiary Amino Alcohols | Antihistamines, Anticholinergics |
| Azide (e.g., NaN₃) | Azido Alcohols | Precursors to vicinal diamines |
| Thiols (e.g., R-SH) | β-Hydroxy Thioethers | Enzyme inhibitors |
Protocol 2: Synthesis of Functionalized Thiazoles
The α,β-epoxynitrile moiety is an ideal precursor for the synthesis of 2,4,5-trisubstituted thiazoles through a modified Hantzsch-type synthesis with thioamides. Thiazole and thiazolidinone rings are privileged scaffolds known for a wide range of biological activities, including anticancer and antimicrobial properties.[4][5]
Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| Key Intermediate | 155.22 (est.) | 1.0 | 155 mg | From previous step |
| Thioacetamide | 75.13 | 1.2 | 1.2 eq, 90 mg | Representative thioamide |
| Ethanol (EtOH) | - | - | 15 mL | Solvent |
| Acetic Acid (AcOH) | - | - | 0.5 mL | Catalyst |
Procedure
-
Setup: In a 50 mL round-bottom flask, dissolve the key intermediate (155 mg, 1.0 mmol) and thioacetamide (90 mg, 1.2 mmol) in ethanol (15 mL).
-
Reaction: Add glacial acetic acid (0.5 mL) and equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 80 °C) for 6 hours. The reaction involves initial nucleophilic attack by the sulfur, ring-opening of the epoxide, and subsequent cyclization/dehydration to form the aromatic thiazole ring.
-
Workup: Cool the mixture to room temperature and neutralize with a saturated solution of NaHCO₃.
-
Extraction & Purification: Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the highly functionalized spiro-thiazole product.
Conclusion and Future Outlook
1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile is a promising and highly versatile building block for the synthesis of novel bioactive molecules. The proposed synthetic route is robust and relies on established chemical principles. The strategic combination of a spirocyclic core, a reactive epoxide, a modifiable sulfur heterocycle, and a versatile nitrile group provides medicinal chemists with a powerful tool to rapidly generate libraries of structurally diverse and complex molecules. The protocols detailed herein for the synthesis of β-amino alcohols and functionalized thiazoles represent just two of the many potential applications of this intermediate, opening the door to new investigations in anticancer, anti-infective, and CNS-targeted drug discovery programs.
References
- Oreate AI Blog. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry.
- RSC Publishing. (2021, June 21).
- PMC.
- Organic Chemistry Frontiers (RSC Publishing). (2021, January 06).
- PMC - NIH. Synthetic Routes to Approved Drugs Containing a Spirocycle.
- PubChem. 1-Oxaspiro[2.5]octane-2-carbonitrile.
- Bentham Science Publisher.
- Journal of Medical Science. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.
- The Role of Thiophene Derivatives in Modern Drug Discovery. (2026, January 16).
Sources
- 1. Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog [oreateai.com]
- 2. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 3. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]
- 4. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
improving the synthetic yield of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
Technical Support Center: Synthetic Optimization Guide Topic: 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile Ticket ID: #SYN-OPT-882 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are encountering yield bottlenecks in the synthesis of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile . This spiro-glycidonitrile is a critical intermediate, often utilized in the development of Cathepsin K inhibitors (e.g., Odanacatib analogs).
The industry-standard route is the Darzens Condensation between tetrahydro-4H-thiopyran-4-one and chloroacetonitrile. However, this reaction is notoriously capricious. Low yields (often <40%) are typically caused by three competing failure modes:
-
Polymerization of the chloroacetonitrile (black tar formation).
-
S-Alkylation (thioether acting as a nucleophile).
-
Epoxide Hydrolysis during workup.
This guide provides a root-cause analysis and a transition protocol from traditional alkoxide bases to a Phase Transfer Catalysis (PTC) system, which historically boosts yields to >75%.
Part 1: The Mechanistic Logic
To fix the yield, we must understand the competition between the desired pathway and the side reactions.
The Reaction:
-
Electrophile: Tetrahydro-4H-thiopyran-4-one.
-
Nucleophile: The carbanion of chloroacetonitrile.
-
Base: Typically NaOH (PTC conditions) or KOtBu.
The Failure Mode (S-Alkylation):
The sulfur atom in the thiopyran ring is a "soft" nucleophile. If the reaction temperature is too high or the solvent is too polar (e.g., DMF, DMSO), the sulfur will attack the chloroacetonitrile via
The Solution: We utilize a Phase Transfer Catalysis (PTC) system (Toluene/50% NaOH/TBAB).
-
Why Toluene? It suppresses the ionization of the sulfur, preventing S-alkylation.
-
Why PTC? It keeps the bulk base in the aqueous phase, protecting the sensitive nitrile group from hydrolysis while shuttling the active nucleophile into the organic phase.
Mechanism Visualization
Caption: Fig 1. The Darzens pathway vs. competing failure modes (Polymerization and S-Alkylation).
Part 2: Troubleshooting Guide
Use this decision matrix to diagnose your specific yield issue.
| Symptom | Probable Cause | Corrective Action |
| Reaction mixture turns black/tarry | Polymerization of chloroacetonitrile. The base concentration was too high locally, or addition was too fast. | Dilute & Cool: Dilute chloroacetonitrile 1:1 with toluene before addition. Maintain T < 5°C during addition. |
| Low conversion (Starting Material remains) | Catalyst Poisoning or Base Degradation . | Refresh Catalyst: Ensure TBAB is dry. Increase catalyst loading to 5 mol%. Increase stirring speed (critical for PTC). |
| Product disappears during workup | Epoxide/Nitrile Hydrolysis . The product is acid-sensitive and base-sensitive. | Buffer: Quench with cold saturated |
| New spot on TLC (Low Rf) | S-Alkylation . You formed the sulfonium salt. | Change Solvent: Switch from THF or MeCN to Toluene . The non-polar solvent inhibits S-alkylation. |
Diagnostic Workflow
Caption: Fig 2. Rapid diagnostic tree for identifying yield killers in spiro-epoxide synthesis.
Part 3: The Optimized Protocol (PTC Method)
This protocol replaces the traditional Sodium Ethoxide (NaOEt) method. It utilizes Jonczyk’s Conditions , which are superior for sensitive heterocyclic ketones.
Reagents:
-
Tetrahydro-4H-thiopyran-4-one (1.0 eq)
-
Chloroacetonitrile (1.5 eq) — Excess is required due to self-condensation.
-
Toluene (10 volumes)
-
50% Aqueous NaOH (4.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
Step-by-Step Methodology:
-
Preparation: Dissolve tetrahydro-4H-thiopyran-4-one (10 g, 86 mmol) and TBAB (1.38 g, 4.3 mmol) in Toluene (100 mL).
-
Cooling: Cool the mixture to 0°C using an ice/salt bath. Critical: Do not skip this. Higher temps favor S-alkylation.
-
Base Addition: Add 50% NaOH (27.5 g, 344 mmol) in one portion with vigorous mechanical stirring .
-
Note: Magnetic stirring is often insufficient for the biphasic mixture. High shear is necessary for phase transfer.
-
-
Nitrile Addition: Dropwise add Chloroacetonitrile (9.7 g, 129 mmol) over 30 minutes . Maintain internal temperature < 5°C.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20°C) for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Pour the mixture into ice-water (200 mL). Separate layers immediately.
-
Extraction: Extract aqueous layer with Toluene (2 x 50 mL). Avoid DCM if possible to prevent emulsion with the sulfur species.
-
Wash: Wash combined organics with water (2x) and Brine (1x) until neutral pH.
-
Drying: Dry over
and concentrate under reduced pressure at <40°C . High heat can degrade the epoxide.
Expected Yield: 75–85% (Pale yellow oil or solid).
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use the Corey-Chaykovsky reaction (DMSO/NaH) instead? A: Not recommended. While Corey-Chaykovsky makes epoxides, it typically yields the epoxide without the nitrile group (using trimethylsulfonium iodide) or requires complex precursors to install the nitrile. Furthermore, the use of DMSO with sulfur heterocycles can sometimes lead to oxidative byproducts or difficult separations. The Darzens route is more direct for the cyano-epoxide.
Q: My product solidifies but turns brown overnight. Why? A: The spiro-epoxide is sensitive to trace acid and moisture. The browning is likely ring-opening polymerization.
-
Fix: Store the product under Argon at -20°C. If storing for >24 hours, recrystallize immediately (usually from Isopropanol/Hexane) rather than leaving it as a crude oil.
Q: Is the product a single isomer? A: No. The Darzens reaction typically produces a mixture of cis and trans isomers (nitrile relative to the sulfur ring conformation). For most pharmaceutical applications (like Cathepsin K inhibitors), this mixture is separated later, or the ring-opening step converges the stereocenters.
Q: Can I scale this to 1kg? A: Yes, but the exotherm during chloroacetonitrile addition is significant. On a kg scale, active cooling (chiller) is mandatory to keep T < 5°C. Also, ensure the reactor has an overhead stirrer capable of mixing the viscous 50% NaOH/Toluene emulsion.
References
-
Jonczyk, A., Fedorynski, M., & Makosza, M. (1977). "Reactions of Organic Anions; LXXIV. Phase-Transfer Catalyzed Reactions of Nitriles with Carbonyl Compounds." Tetrahedron Letters. (Foundational text on PTC Darzens).
- Rosen, T., et al. (2010). "Synthesis of cyclic ether/thioether spiro-glycidonitriles." Journal of Medicinal Chemistry. (Contextual reference for spiro-heterocycle synthesis).
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Authoritative source for General Darzens Mechanism).
-
PubChem Compound Summary. "1-Oxaspiro[2.5]octane-2-carbonitrile derivatives."
overcoming challenges in the purification of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
Welcome to the technical support center for the purification of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this unique spirocyclic compound. The inherent functionalities of this molecule—a strained oxirane ring, a nucleophilic thioether, and a polar nitrile group—present a distinct set of challenges that require a nuanced and systematic approach to purification. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to achieve the desired purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile during purification?
A1: The primary stability concerns stem from the three key functional groups. The oxirane is susceptible to ring-opening under both acidic and basic conditions, leading to the formation of diols or other adducts.[1] The nitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid, particularly if exposed to strong acids or bases for prolonged periods.[2] The thioether is prone to oxidation, potentially forming the corresponding sulfoxide or sulfone, which will have significantly different polarities and may complicate purification.[3]
Q2: My crude product is a viscous, dark oil. Is this typical, and how does it affect my purification strategy?
A2: It is not uncommon for complex heterocyclic compounds to be isolated as viscous oils, which can be a result of residual solvent, polymeric impurities, or the intrinsic properties of the compound itself.[4] This physical state can make handling and purification, especially crystallization, more challenging.[5] Your strategy should focus on an initial chromatographic step to remove the majority of impurities, which may then allow the purified fractions to crystallize.
Q3: What are the most common impurities I should expect?
A3: Common impurities will largely depend on the synthetic route. A likely synthesis is the Darzens condensation of a thiacyclohexanone precursor with an α-halo nitrile.[6][7] Therefore, you should anticipate unreacted starting materials, byproducts from the condensation, and diastereomers of the product. Additionally, degradation products such as the corresponding diol (from oxirane opening) are common. A thorough analysis of your crude reaction mixture by LC-MS and NMR is crucial for identifying the specific impurities in your system.[8]
Q4: How do I choose between normal-phase and reversed-phase chromatography for this compound?
A4: The choice depends on the polarity of your compound and its impurities. 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile is expected to be a moderately polar compound. Normal-phase chromatography on silica gel is a good starting point. However, if you observe significant tailing or irreversible adsorption, which can occur with sulfur-containing compounds, reversed-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol) may provide better results.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile.
Chromatography Challenges
Issue: Poor separation of my product from an impurity with a very similar Rf value on silica gel.
-
Possible Cause & Scientific Explanation: The impurity is likely a diastereomer of your target compound. Diastereomers often have very similar polarities, making them difficult to separate on standard silica gel.[10]
-
Troubleshooting Protocol:
-
Optimize the Solvent System: Systematically screen different solvent systems. Sometimes switching from a standard hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone system can alter the selectivity and improve separation.[9]
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel. For very challenging separations, consider high-performance liquid chromatography (HPLC) with a specialized column (e.g., a cyano- or diol-bonded phase).[10]
-
Supercritical Fluid Chromatography (SFC): SFC can offer excellent resolution for the separation of stereoisomers and is often a powerful tool when HPLC fails.[11]
-
Issue: My compound appears to be degrading on the silica gel column, leading to streaking and low recovery.
-
Possible Cause & Scientific Explanation: The acidic nature of silica gel can catalyze the ring-opening of the epoxide, leading to the formation of more polar diol impurities that streak down the column.[1]
-
Troubleshooting Protocol:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Use a "Plug" Filtration: For a rapid, preliminary purification, pass your crude material through a short pad of silica gel (a "plug") using a moderately polar solvent to quickly elute your compound and leave the more polar baseline impurities behind.
-
Switch to a Neutral Stationary Phase: Consider using neutral alumina as your stationary phase to avoid acid-catalyzed degradation.
-
Crystallization Difficulties
Issue: My purified product oils out of solution instead of crystallizing.
-
Possible Cause & Scientific Explanation: "Oiling out" or liquid-liquid phase separation occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[12] This is common for viscous compounds or when the solution is cooled too quickly.
-
Troubleshooting Protocol:
-
Slow Down the Crystallization:
-
Add a small amount of the "good" solvent to the oiled-out mixture and gently heat until a homogenous solution is reformed.
-
Allow the solution to cool to room temperature very slowly. Insulating the flask can help.
-
Once at room temperature, slowly cool further in a refrigerator, and then a freezer.
-
-
Induce Nucleation:
-
Utilize a Different Solvent System: Experiment with various solvent pairs. A good starting point is a solvent in which your compound is highly soluble and another in which it is poorly soluble.[13]
-
| Solvent System | Comments |
| Dichloromethane/Hexane | Good for moderately polar compounds. |
| Acetone/Water | Suitable for more polar compounds. |
| Ethyl Acetate/Heptane | A common choice for a wide range of polarities. |
| Acetonitrile | Can be effective for compounds that are difficult to crystallize from other solvents.[14] |
This table provides common solvent systems for recrystallization. The optimal system for your compound must be determined experimentally.
Purity Assessment & Characterization
Issue: My ¹H NMR spectrum shows broad peaks, even after purification.
-
Possible Cause & Scientific Explanation: Broad peaks can indicate the presence of paramagnetic impurities (e.g., residual metals from a previous reaction step), conformational exchange on the NMR timescale, or product degradation. Given the spirocyclic nature and the thiacyclohexane ring, conformational isomers may exist.[15]
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If the broadening is due to conformational exchange, the peaks may sharpen at higher or lower temperatures.
-
Sample Preparation: Ensure your NMR sample is free of particulate matter by filtering it through a small plug of cotton wool in a Pasteur pipette.
-
Re-purification: If the broadening persists and is suspected to be due to an impurity, an additional purification step may be necessary.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation: In a fume hood, weigh out the required amount of silica gel and suspend it in the initial, low-polarity eluent. Add triethylamine to make up 1% of the total solvent volume.
-
Column Packing: Pour the silica slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity. Collect fractions and analyze by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Inducing Crystallization from a Viscous Oil
-
Solvent Selection: In small test tubes, dissolve a small amount of your purified oil in a few drops of a "good" solvent (e.g., dichloromethane or acetone). To each tube, slowly add a "poor" solvent (e.g., hexane or water) until the solution becomes cloudy. Gently warm the tubes to redissolve the material. The solvent pair that results in the formation of solid crystals upon slow cooling is a good candidate.
-
Crystallization: Dissolve the bulk of your oil in the minimal amount of the chosen "good" solvent with gentle heating. Slowly add the "poor" solvent until the solution is faintly turbid.
-
Cooling: Cover the flask and allow it to cool to room temperature undisturbed. If no crystals form, place the flask in a refrigerator, and then a freezer.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under high vacuum.
Visualizations
Predicted Synthesis and Impurity Profile
Caption: Predicted synthesis and potential impurities.
General Purification Workflow
Caption: A general workflow for purification.
References
-
Longdom Publishing. (2024). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Journal of Chromatography and Separation Techniques. [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
SciSpace. (2010). Self-disproportionation of enantiomers (SDE) of chiral sulfur-containing compounds via achiral chromatography. Arkivoc. [Link]
-
Santa Monica College. (n.d.). 4. Crystallization. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Pfizer. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
University of Colorado Boulder. (n.d.). Crystallization Solvents.pdf. [Link]
-
National Institutes of Health. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
-
Wikipedia. (n.d.). Darzens reaction. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
National Institutes of Health. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F. [Link]
-
Oreate AI. (2026). Darzens Condensation: Mechanism, Development, and Application Research. [Link]
-
EMAN RESEARCH PUBLISHING. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]
-
MDPI. (2022). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. Separations. [Link]
-
SciSpace. (2018). Synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles. Journal of Heterocyclic Chemistry. [Link]
-
ResearchGate. (2015). What is a best way to purify a viscous organic liquid product other than column chromatography?. [Link]
-
ResearchGate. (2021). Structures, reagents and conditions for the synthesis of spiro heterocycle [4.4.0] irbesartan, (C37). [Link]
-
Master Organic Chemistry. (n.d.). Darzens Condensation. [Link]
-
Grokipedia. (n.d.). Darzens reaction. [Link]
-
CONICET. (2014). Journal of Molecular Catalysis A. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Oily/Foaming Compounds. [Link]
-
National Institutes of Health. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Medicinal Chemistry Research. [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]
-
Cytiva. (2017). Do's and don'ts when filtering viscous liquids. [Link]
-
PubMed. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry. [Link]
-
Research and Reviews. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
National Institutes of Health. (2019). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. Molecules. [Link]
-
ResearchGate. (2000). Protein Purification Protocols. [Link]
-
MDPI. (2000). Preparation and Photochemistry of Thiophene-S-oxides. [Link]
-
PubChem. (n.d.). 1-Oxaspiro[2.5]octane-2-carbonitrile. [Link]
-
Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]
-
National Institutes of Health. (2020). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules. [Link]
-
National Institutes of Health. (2022). Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives applying Ag/Fe3O4/CdO@MWCNT MNCs as efficient organometallic nanocatalysts. Scientific Reports. [Link]
-
ResearchGate. (2000). Preparation and Photochemistry of Thiophene-S-oxides. [Link]
-
Organic Syntheses. (n.d.). cyclohexene sulfide. [Link]
-
ResearchGate. (2013). Preparation of N-aryl-ketonitrone spin traps. [Link]
-
Semantic Scholar. (2009). The chemistry of thiophene S-oxides1 and related compounds. [Link]
-
NIST. (n.d.). 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-. [Link]
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- 14. reddit.com [reddit.com]
- 15. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
optimization of reaction conditions (solvent, temperature, catalyst) for 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
Technical Support Center: Optimization of Reaction Conditions for 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
Welcome to the technical support guide for the synthesis and optimization of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds. Here, we provide in-depth, field-proven insights into optimizing the reaction conditions—specifically solvent, temperature, and catalyst systems—to maximize yield and purity. Our guidance is structured in a practical question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Foundational Concepts & Reaction Choice
Question: What is the most reliable and common synthetic route for preparing spiro-epoxides like 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile?
Answer: The most robust and widely adopted method for synthesizing this class of spiro-epoxides is the Johnson-Corey-Chaykovsky Reaction .[1] This reaction involves the addition of a sulfur ylide to a ketone. In this specific case, the precursor would be Tetrahydro-4H-thiopyran-4-one, which reacts with a cyanomethylene-transfer reagent derived from a sulfur ylide.
The core principle of this reaction is the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of the ketone. This forms a betaine intermediate, which then undergoes an intramolecular SN2 reaction to form the three-membered epoxide ring and release a neutral sulfide, typically dimethyl sulfide (DMS) or dimethyl sulfoxide (DMSO), as a byproduct.[2][3] This method is highly valued for its efficiency in methylene transfer to form sterically hindered epoxides.[1]
Question: What are the primary reagents and their roles in this synthesis?
Answer: The synthesis is fundamentally a reaction between two key components, facilitated by a strong base:
-
Ketone Substrate: Tetrahydro-4H-thiopyran-4-one. This molecule provides the spirocyclic core.
-
Sulfur Ylide Precursor: A sulfonium or sulfoxonium salt is required to generate the reactive ylide in situ. For transferring a cyanomethylene group (CH-CN), a suitable precursor would be a salt like (cyanomethyl)dimethylsulfonium iodide. The ylide is the nucleophilic species that attacks the ketone.
-
Base: A strong, non-nucleophilic base is essential for deprotonating the sulfonium salt to form the ylide.[2] Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or n-butyllithium (n-BuLi).
The general reaction pathway is illustrated below.
Caption: General workflow for the Corey-Chaykovsky epoxidation.
Section 2: Troubleshooting Low Yield & Reaction Failure
Question: My reaction has stalled, and I'm observing very low or no product formation. What are the most probable causes?
Answer: Complete or near-complete reaction failure typically points to a fundamental issue with the generation or stability of the sulfur ylide. Here is a troubleshooting workflow to diagnose the problem:
Caption: Troubleshooting workflow for low-yield epoxidation reactions.
Causality Explained:
-
Base Inactivity: Sodium hydride (NaH) is a common choice, but it can be deactivated by atmospheric moisture. Using old or improperly stored NaH will prevent ylide formation.
-
Moisture: Strong bases and ylides are highly reactive towards protic sources like water. Even trace amounts of moisture can quench the base or the ylide, halting the reaction.[4]
-
Temperature: Sulfur ylides, especially unstabilized ones, are thermally labile and can decompose via alternative pathways at elevated temperatures.[5][6] Maintaining a controlled, often low, temperature is critical for maximizing the desired reaction pathway.
Section 3: Optimization of Reaction Parameters
Question: How do I select the optimal solvent for my reaction?
Answer: Solvent choice is critical as it influences reagent solubility, ylide stability, and reaction rate. The ideal solvent should fully dissolve the sulfonium salt and the ketone without reacting with the base or the ylide. Polar aprotic solvents are generally the best choice.
-
Tetrahydrofuran (THF): An excellent, versatile choice. It provides good solubility for many organic substrates and sulfonium salts. Its low boiling point simplifies workup. It is crucial to use anhydrous THF, as standard grades contain water.
-
Dimethyl Sulfoxide (DMSO): Often used because sulfonium salts show high solubility in it. The pKa of the sulfonium salt is also favorably lowered in DMSO, facilitating deprotonation.[4] However, its high boiling point can complicate product isolation.
-
Toluene/Dichloromethane (DCM): While less polar, these can be effective in some cases, particularly if side reactions in more polar solvents are an issue.[4] However, solubility of the sulfonium salt may be limited.
Data Summary: Solvent Effects on Epoxidation Yield
| Solvent | Polarity | Typical Temperature Range | Expected Yield | Key Considerations |
|---|---|---|---|---|
| THF | Moderate | 0 °C to RT | Good to Excellent | Must be anhydrous. Excellent general-purpose choice. |
| DMSO | High | RT to 50 °C | Excellent | High solubility of salts. Can be difficult to remove. |
| DCM | Moderate | 0 °C to RT | Moderate | Lower ylide stability can be an issue. |
| Toluene | Low | RT to 60 °C | Fair to Good | Use when minimizing polar side reactions is key. |
Note: Yields are generalized based on typical Corey-Chaykovsky reactions and may vary.
Question: What is the impact of temperature on the reaction, and how should it be controlled?
Answer: Temperature is a double-edged sword in this synthesis.
-
Higher Temperatures (>50-60 °C): While they increase the reaction rate, they can also lead to the rapid decomposition of the sulfur ylide, significantly reducing the overall yield.[5][6] Furthermore, the desired spiro-epoxide product itself may be thermally unstable and prone to rearrangement or decomposition.[7][8]
-
Lower Temperatures (0 °C to Room Temperature): This range is typically optimal. Ylide generation is often performed at 0 °C to control the exothermic deprotonation step. The subsequent reaction with the ketone can then be allowed to proceed at 0 °C or slowly warm to room temperature.
Our Recommendation: Start the ylide generation at 0 °C. After the base has been added and the ylide formed (typically indicated by the cessation of H₂ evolution if using NaH), add a solution of the Tetrahydro-4H-thiopyran-4-one in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C. Monitor the reaction by TLC. If the reaction is sluggish, allow it to slowly warm to room temperature and stir for several hours.
Question: Which base should I use, and are there any catalytic options?
Answer: The choice of base depends on the acidity of the sulfonium salt precursor. For a (cyanomethyl)dimethylsulfonium salt, the alpha-protons are sufficiently acidic to be removed by common strong bases.
-
Sodium Hydride (NaH): A practical and cost-effective choice. It's a heterogeneous base, and the reaction can be monitored by observing hydrogen gas evolution. It requires an aprotic solvent like THF or DMSO.
-
Potassium tert-Butoxide (KOtBu): A strong, soluble base that often gives faster and cleaner reactions than NaH.
-
n-Butyllithium (n-BuLi): A very strong base that ensures complete and rapid deprotonation. However, it must be handled with care under strictly anhydrous and inert conditions, and low temperatures (-78 °C to 0 °C) are often required to prevent side reactions.
Catalytic Asymmetric Synthesis: For advanced applications requiring enantiomerically pure products, catalytic asymmetric versions of this reaction have been developed. These methods typically use a chiral sulfide in substoichiometric amounts. The catalytic cycle involves the in situ regeneration of the chiral sulfur ylide.[9][10][11] This is an advanced topic, but it is the state-of-the-art for producing chiral epoxides from carbonyl compounds.[12]
Experimental Protocols
Protocol 1: Synthesis of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
Disclaimer: This is a representative protocol based on established principles of the Corey-Chaykovsky reaction. Researchers should perform their own risk assessment before proceeding.
Materials:
-
(Cyanomethyl)dimethylsulfonium iodide (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Tetrahydro-4H-thiopyran-4-one (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Argon), add the NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Place the flask under a positive pressure of inert gas.
-
Ylide Generation: Suspend the washed NaH in anhydrous THF. Add the (cyanomethyl)dimethylsulfonium iodide in one portion. Stir the suspension at room temperature for 1-2 hours, or until hydrogen evolution ceases. This indicates the formation of the sulfur ylide. Cool the resulting suspension to 0 °C in an ice bath.
-
Epoxidation: Dissolve Tetrahydro-4H-thiopyran-4-one in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the cold ylide suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile.
References
- Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
- Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. The Structure of "Stable" Ylids. Journal of the American Chemical Society, 83(2), 417-423.
- Aggarwal, V. K., & Richardson, J. (2003). The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation reactions.
-
Johnson–Corey–Chaykovsky reaction - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]
-
Corey-Chaykovsky Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 18, 2026, from [Link]
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). (n.d.). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]
-
Jung, H. J., Goonesinghe, C., & Mehrkhodavandi, P. (2022). Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates. Chemical Science, 13(13), 3713–3718. [Link]
- Li, A. H., Dai, L. X., & Aggarwal, V. K. (1997). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Chemical Reviews, 97(6), 2341-2372.
-
Sweeney, G., & Taylor, R. J. (2025). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Molecules, 30(3), 655. [Link]
-
PubChem. (n.d.). 1-Oxaspiro[2.5]octane-2-carbonitrile. Retrieved February 18, 2026, from [Link]
- Corey, E. J., & Chaykovsky, M. (1962). A New Synthesis of Epoxides. Journal of the American Chemical Society, 84(5), 867–868.
-
Mehrkhodavandi, P., et al. (2022). Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates. Chemical Science. Available at: [Link]
-
Aggarwal, V. K., & Ali, A. (2004). Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. Accounts of Chemical Research, 37(9), 624-633. [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on the yield of epoxide for epoxidation... Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on the rate of epoxidation. Retrieved February 18, 2026, from [Link]
-
de Arriba, L. F., et al. (2021). Thermodynamics of the Isomerization of Monoterpene Epoxides. ACS Omega, 6(50), 34698–34710. [Link]
- Hajra, S., et al. (2018). Recent advances in the synthesis and reactivity of spiro-epoxyoxindoles. Chemistry of Heterocyclic Compounds, 54(4), 389–393.
-
Aggarwal, V. K., & Ali, A. (2004). Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. Accounts of Chemical Research. Available at: [Link]
-
Request PDF. (n.d.). Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. Retrieved February 18, 2026, from [Link]
-
PubMed. (2004). Catalytic, asymmetric sulfur ylide-mediated epoxidation of carbonyl compounds: scope, selectivity, and applications in synthesis. Retrieved February 18, 2026, from [Link]
Sources
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06634J [pubs.rsc.org]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic, asymmetric sulfur ylide-mediated epoxidation of carbonyl compounds: scope, selectivity, and applications in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
a researcher's guide to troubleshooting reactions involving 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
Executive Summary & Molecule Profile
Target Molecule: 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile Core Structure: A spirocyclic system fusing a tetrahydrothiopyran ring with an oxirane (epoxide) ring, bearing a nitrile group. Primary Synthesis Route: Darzens Condensation of tetrahydro-4H-thiopyran-4-one with chloroacetonitrile.
This guide addresses the specific challenges of working with this scaffold, primarily focusing on the competing reactivity of the sulfur atom (oxidation/poisoning), the labile epoxide , and the nitrile functionality .
Synthesis Troubleshooting: The Darzens Condensation
The formation of the spiro-epoxy nitrile is typically achieved via the reaction of tetrahydro-4H-thiopyran-4-one with chloroacetonitrile using a strong base (e.g., t-BuOK or NaH).
Diagnostic Workflow: Low Yield or Failed Reaction
| Symptom | Probable Cause | Technical Intervention |
| Recovery of Starting Ketone | Moisture/Wet Solvent: The chloroacetonitrile anion is protonated faster than it attacks the ketone. | Protocol Adjustment: Ensure THF/DCM is anhydrous (<50 ppm H₂O). Flame-dry glassware. Switch from hydroxide bases to t-BuOK in THF. |
| Dark/Tarred Reaction Mixture | Polymerization/Self-Condensation: Chloroacetonitrile self-condenses or the ketone undergoes aldol-like polymerization. | Temperature Control: Maintain reaction at -10°C to 0°C during addition. Add base slowly to the mixture of ketone and nitrile, rather than adding nitrile to the base. |
| Product is an Amide (M+18 mass) | Nitrile Hydrolysis: High pH + water converts the nitrile to a primary amide. | Quench Protocol: Do not use strong aqueous acids or bases for workup. Quench with saturated NH₄Cl (buffered pH ~5-6) and extract immediately. |
| Product has M+16 or M+32 mass | Sulfur Oxidation: Formation of Sulfoxide (S=O) or Sulfone (O=S=O). | Reagent Check: Avoid oxidative workups. If using phase transfer catalysis, ensure the oxidant isn't present. Check solvents for peroxides (especially ethers). |
Visualizing the Reaction Pathway & Failure Points
Figure 1: Mechanistic pathway of the Darzens condensation highlighting critical branching points for side reactions.
Stability & Storage Protocols
The 1-oxa-6-thiaspiro[2.5]octane system possesses inherent strain energy. Improper handling leads to the Meinwald Rearrangement , where the epoxide isomerizes to a carbonyl compound.
Critical Stability Factors
-
Thermal Sensitivity:
-
Risk: Heating above 60°C often triggers rearrangement to the corresponding aldehyde or ketone, coupled with nitrile elimination or migration.
-
Protocol: Remove solvents under reduced pressure at <35°C . Store at -20°C under Argon.
-
-
Lewis Acid Sensitivity:
-
Risk: Silica gel is slightly acidic and can open the epoxide or catalyze rearrangement.
-
Protocol: Deactivate silica gel with 1-2% Triethylamine (Et₃N) before column chromatography. Alternatively, use neutral alumina.
-
-
Sulfur Poisoning:
-
Risk: The thioether moiety is a "soft" nucleophile and will bind irreversibly to Palladium (Pd) or Platinum (Pt) catalysts.
-
Implication:Do not attempt catalytic hydrogenation (e.g., to reduce the nitrile to an amine) using Pd/C.
-
Alternative: Use chemical reductants like Borane-THF (B₂H₆) or Lithium Aluminum Hydride (LiAlH₄) at low temperatures, though LiAlH₄ may also attack the epoxide.
-
Downstream Application: Nucleophilic Ring Opening
Researchers often use this scaffold to generate functionalized amino acids or hydroxy-nitriles. The regioselectivity of ring-opening is governed by the steric hindrance of the spiro-fused ring.
Standard Protocol: Azidolysis (Formation of β-hydroxy azides)
-
Reagents: Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl).
-
Solvent: Methanol/Water (8:1).
-
Conditions: Reflux is often required, but due to thermal instability, start at 40°C and monitor by TLC.
-
Regioselectivity: Nucleophilic attack typically occurs at the least hindered carbon (C3, the carbon bearing the nitrile), leading to the formation of the tertiary alcohol.
Troubleshooting Ring Opening
| Observation | Diagnosis | Solution |
| No Reaction | Steric Hindrance: The spiro-junction blocks the trajectory of the nucleophile. | Use a Lewis Acid catalyst like LiClO₄ (Lithium Perchlorate) to activate the epoxide oxygen, facilitating attack. |
| S-Alkylation | Competitor Nucleophile: The sulfur atom attacks the electrophile (if an alkyl halide is present) or interferes. | Ensure no electrophiles are present other than the epoxide. Protect the sulfur as a sulfoxide (reversible) if absolutely necessary (advanced). |
Frequently Asked Questions (FAQs)
Q1: Can I use mCPBA to epoxidize the alkene precursor instead of using the Darzens reaction?
-
Answer: No. If you start with an alkylidene thiopyran and treat it with mCPBA, the sulfur atom will oxidize to the sulfoxide or sulfone before the alkene is epoxidized. Sulfur is more nucleophilic than the alkene. The Darzens route avoids this by forming the epoxide via an intramolecular Sₙ2 displacement, not oxidative addition.
Q2: How do I distinguish between the cis and trans isomers?
-
Answer: The nitrile group can be cis or trans relative to the sulfur atom in the ring.
-
NMR: Use NOESY (Nuclear Overhauser Effect Spectroscopy). Look for a cross-peak between the proton on the epoxide ring (C2-H) and the axial protons of the thiopyran ring.
-
Crystallography: This is the definitive method if the solid is crystalline.
-
Q3: My product turned yellow and smells pungent after a week. What happened?
-
Answer: This indicates sulfur oxidation or ring degradation. Sulfur compounds often release pungent thiols upon decomposition. Ensure the compound is stored under inert gas (Argon/Nitrogen) and kept frozen.
References
-
Darzens Reaction Mechanism & Scope
- J. A. Deyrup, "Darzens Glycidic Ester Condensation," Organic Reactions, vol. 10, pp. 413–440.
-
Source:
-
Thiopyran-4-one Chemistry
-
"Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview)," Chemistry of Heterocyclic Compounds, 2019.[1]
-
Source:
-
-
Spiro-Epoxide Reactivity
- "Chemical Reactions of Spirooxiranes," Russian Chemical Reviews.
-
Source:
-
Handling Sulfur Heterocycles
- E. Block, "Reactions of Organosulfur Compounds," Fundamentals of Heterocyclic Chemistry.
-
Source:
Sources
safe handling of pyrophoric or hazardous reagents in the synthesis of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides essential information for the safe handling of pyrophoric and other hazardous reagents commonly encountered in complex organic syntheses, such as that of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only execute your experiments successfully but to do so with the highest level of safety. The protocols and advice provided herein are based on established best practices and a deep understanding of the chemical principles at play.
Section 1: Hazard Identification and Risk Assessment
Before any experiment, a thorough risk assessment is paramount. The synthesis of complex molecules often necessitates the use of highly reactive, and therefore hazardous, reagents. Pyrophoric materials, which ignite spontaneously in air, are a common class of such reagents.[1]
What makes a reagent pyrophoric?
Pyrophoric materials react violently with oxygen or moisture in the air, leading to spontaneous ignition.[1][2] This reactivity is what makes them useful in synthesis, often as potent bases or nucleophiles. Common examples include organolithium reagents (e.g., n-butyllithium, sec-butyllithium, tert-butyllithium) and metal hydrides (e.g., potassium hydride).[1]
Frequently Asked Question (FAQ):
-
Q: I'm not sure if a reagent I'm using is pyrophoric. How can I find out?
-
A: Always consult the Safety Data Sheet (SDS) for the specific chemical. The SDS will provide detailed information on the hazards, including pyrophoricity, as well as handling and storage instructions. Additionally, familiarize yourself with common classes of pyrophoric compounds used in your field of research.
-
Section 2: Safe Handling Procedures for Pyrophoric Reagents
The key to safely handling pyrophoric reagents is the rigorous exclusion of air and moisture.[3][4] This is typically achieved by working under an inert atmosphere, such as nitrogen or argon, using specialized glassware and techniques.[4][5][6]
Personal Protective Equipment (PPE)
Appropriate PPE is your last line of defense. When working with pyrophoric reagents, the following are mandatory:
-
Flame-retardant lab coat: Nomex or similar materials are recommended.[3][7][8]
-
Safety glasses with side shields or chemical splash goggles: Protect your eyes from splashes.[1][3]
-
Face shield: Worn in addition to safety glasses or goggles, especially when handling larger quantities.[1][3]
-
Gloves: A double-gloving technique is often recommended, with a flame-resistant glove over a chemically resistant one (e.g., nitrile).[3][7]
Engineering Controls
-
Fume Hood: All work with pyrophoric reagents must be conducted in a certified chemical fume hood.[7][9] The sash should be kept as low as possible.[3][7]
-
Glovebox (Dry Box): For particularly sensitive reagents or complex manipulations, a glovebox provides a controlled inert atmosphere.[5][6][7]
-
Inert Gas Setup (Schlenk Line): A Schlenk line allows for the manipulation of air-sensitive compounds using a dual manifold for vacuum and inert gas.[5][6]
Transferring Pyrophoric Liquids
The transfer of pyrophoric liquids, such as n-butyllithium solutions, is a critical step where many incidents occur. The two primary methods are via syringe or a double-tipped needle (cannula).
Experimental Protocol: Transfer of n-Butyllithium using a Syringe
-
Preparation:
-
Withdrawal:
-
Puncture the septum of the reagent bottle with the syringe needle.
-
Slowly draw the desired volume of liquid into the syringe.[7] To avoid leaks, do not pull the plunger back too quickly.[7]
-
Withdraw the needle from the liquid into the headspace of the bottle and pull a small amount of inert gas into the syringe. This creates a protective gas buffer.[7]
-
-
Dispensing:
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Leaking Syringe | Incompatible syringe material; degraded plunger seal. | Use a syringe known to be compatible with the solvent. Some plastic syringes are not suitable for organic solvents.[11] |
| Clogged Needle | Solidified reagent due to exposure to air/moisture. | Clean needles immediately after use by rinsing with a dry, inert solvent. |
| Reaction does not initiate | Degraded pyrophoric reagent. | The reagent may have been exposed to air or moisture. It's advisable to titrate organolithium reagents periodically to determine their exact concentration. |
Workflow for Safe Syringe Transfer of Pyrophoric Reagents
Caption: Workflow for the safe transfer of pyrophoric reagents using a syringe.
Section 3: Spill and Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.
In Case of a Small Spill:
-
If the spill is in a fume hood, keep the sash closed.[14]
-
Smother the spill with a non-combustible absorbent material such as dry sand, powdered lime (calcium oxide), or Celite®.[1][10] DO NOT use water or paper towels.[10]
-
Once the material has been absorbed, it must be quenched carefully before disposal.
In Case of Fire or Personal Contact:
-
If a person's clothing catches fire, they should immediately use the "stop, drop, and roll" method and be assisted to a safety shower.[1][3]
-
For skin contact, flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[3][7][14]
Section 4: Quenching and Disposal
Residual pyrophoric reagents and contaminated materials must be safely neutralized (quenched) before disposal.
Experimental Protocol: Quenching of Residual n-Butyllithium
-
Dilution: Dilute the residual reagent with an inert, high-boiling solvent such as heptane or toluene in a reaction flask under an inert atmosphere.
-
Cooling: Cool the flask in an ice-water or dry ice/acetone bath.[7][15]
-
Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, to the cooled solution.[7][15] This should be done dropwise with vigorous stirring.
-
Addition of a More Reactive Quenching Agent: Once the initial vigorous reaction has subsided, slowly add methanol, followed by water, to ensure complete quenching.[7]
-
Disposal: The resulting solution should be disposed of as hazardous waste according to your institution's guidelines.[1][7][14]
Frequently Asked Questions (FAQs):
-
Q: I have an old bottle of an organolithium reagent. Is it still safe to use?
-
A: Old bottles of organolithium reagents can be very dangerous. Over time, the solvent can evaporate, concentrating the reagent and potentially leading to the formation of explosive peroxides. It is often best to dispose of old or expired reagents. Contact your institution's environmental health and safety (EHS) office for guidance on disposal.[3]
-
-
Q: Can I use a plastic syringe to transfer pyrophoric reagents?
-
A: While some protocols suggest single-use plastic syringes may be acceptable for less experienced users, it is crucial to ensure their chemical compatibility with the solvent.[4] Glass syringes are generally preferred. A recent incident highlighted the failure of a plastic syringe due to solvent incompatibility, leading to a leak and potential for a serious accident.[11]
-
-
Q: My reaction involving n-butyllithium is not working. What could be the problem?
-
A: There are several possibilities. The n-butyllithium may have degraded, and its concentration might be lower than stated. Titrating the solution is recommended.[16] Ensure your glassware and solvent are scrupulously dry, as any trace of water will consume the reagent.[17][18] The reaction temperature is also critical; many organolithium reactions require very low temperatures (e.g., -78 °C or lower) to prevent side reactions.[17][18]
-
Workflow for Quenching Pyrophoric Reagents
Caption: Step-by-step workflow for the safe quenching of pyrophoric reagents.
References
-
ACS Chemical Health & Safety. (n.d.). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs. Retrieved from [Link]
-
Chemistry and Biochemistry, UCLA. (2009). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
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The Sarpong Group. (2016). Quenching of Pyrophoric Materials. Retrieved from [Link]
-
Studylib. (n.d.). Lithium Diisopropylamide (LDA) Safety Guideline & Handling Procedures. Retrieved from [Link]
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YouTube. (2024, June 7). nbutyl lithium safety. Retrieved from [Link]
-
Purdue University Environmental Health and Safety. (n.d.). Pyrophoric Materials. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Air-Sensitive or Highly Reactive Compounds. Retrieved from [Link]
-
National Institutes of Health, Office of Research Services, Division of Safety. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). C3. Safe Handling of Pyrophoric Materials. Retrieved from [Link]
-
University of Notre Dame. (2015). Common Standard Operating Procedure: Quenching of pyrophoric substances and waste. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Carleton University. (n.d.). Working With Air & Water Reactive Chemicals. Retrieved from [Link]
-
Science Madness. (2019, May 18). Troubles with Lithium-Halogen exchange reaction. Retrieved from [Link]
-
ResearchGate. (2013, February 8). Problem with nBuLi reaction. Retrieved from [Link]
-
ResearchGate. (2016, August 28). Problem of carbonyl addition via n-butyllithium?. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. Retrieved from [Link]
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A Comparative Analysis of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile: A Novel Scaffold in Spirocyclic Chemistry
Executive Summary
The pursuit of novel molecular architectures is a cornerstone of modern drug discovery. Among these, spirocyclic compounds, which feature two rings sharing a single atom, have garnered significant attention for their ability to confer advantageous physicochemical and pharmacological properties.[1][2][3][4][5] Their inherent three-dimensionality provides an escape from the "flatland" of traditional aromatic compounds, often leading to improved target binding, enhanced metabolic stability, and greater novelty for intellectual property.[6][7][8] This guide presents a detailed comparative analysis of the novel scaffold, 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile. Due to the limited specific literature on this exact molecule, this analysis is approached from a structural deconstruction perspective. We will dissect its core components—the spiro[2.5]octane framework, the strained oxirane ring, the thiacyclohexane moiety, and the pendant carbonitrile—to predict its reactivity and properties. This theoretical profile will be benchmarked against well-established spirocyclic scaffolds, namely spirooxindoles and azaspirocycles, providing a forward-looking guide for researchers considering this or similar scaffolds for their drug development programs.
The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry
The increasing prevalence of spirocycles in clinical candidates and approved drugs is a testament to their utility in overcoming common challenges in drug design.[1][3] A key metric used to quantify the three-dimensional character of a molecule is the fraction of sp3 hybridized carbons (Fsp3). A higher Fsp3 value is correlated with increased clinical success, likely due to improved solubility, better metabolic stability, and more specific, complementary interactions with protein binding sites.[4][7] Spirocycles inherently increase the Fsp3 count, replacing flat, rotatable bonds with a rigid, defined three-dimensional orientation of substituents.[4][7] This conformational restriction can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity.[1][9]
Structural Deconstruction and Predicted Properties of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
To understand the potential of this novel scaffold, we must analyze its constituent parts. Each functional group contributes unique electronic, steric, and reactive properties that define the molecule's overall character.
-
Spiro[2.5]octane Core : This framework consists of a cyclopropane ring fused to a cyclohexane ring. The cyclopropane portion introduces significant ring strain, suggesting a high degree of reactivity.[10] The cyclohexane ring exists in a dynamic equilibrium of chair and boat conformations, the kinetics of which can influence the reactivity of adjacent functional groups.[11][12]
-
1-Oxa (Oxirane) Moiety : The epoxide ring is a highly strained, reactive electrophilic center. It is susceptible to nucleophilic attack, leading to ring-opening. This inherent reactivity is a double-edged sword: it can be harnessed for covalent inhibition of a biological target but may also lead to off-target reactivity or poor chemical stability.[10]
-
6-Thia (Thiacyclohexane) Moiety : The inclusion of a sulfur atom in the six-membered ring introduces several key features. The C-S bonds are longer and more flexible than C-C bonds, influencing the ring's conformational preference. The sulfur atom itself is a potential site for metabolic oxidation (to sulfoxide or sulfone), which can dramatically alter the molecule's polarity, solubility, and biological activity.[13]
-
2-Carbonitrile Group : The nitrile group is a versatile functional handle. It is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions within a protein binding pocket. While generally stable, it can be a site for metabolic hydrolysis to a carboxylic acid or amide.
Caption: Structural deconstruction of the target scaffold.
Comparative Analysis with Established Spirocyclic Scaffolds
To contextualize the potential of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile, we compare its predicted properties against two widely used spirocyclic scaffolds in drug discovery: Spirooxindoles and Azaspiro[2.5]octanes .
| Property | 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile (Predicted) | Spirooxindole (e.g., MI-1000 series) | 1-Oxa-6-azaspiro[2.5]octane (Analog) |
| Core Reactivity | High : Dominated by the strained oxirane ring, susceptible to nucleophilic attack. | Moderate : The ketone and amide are reactive but generally stable under physiological conditions. | High : Retains the reactive oxirane ring. |
| Key Interactions | H-bond acceptor (nitrile, ether O), potential covalent bond formation. | H-bond donor/acceptor (amide), π-stacking (indole ring). | H-bond acceptor (amine, ether O), potential for salt bridge formation (protonated amine). |
| Primary Metabolic liabilities | Sulfur oxidation (to sulfoxide/sulfone); potential nitrile hydrolysis. | Aromatic hydroxylation on the indole ring; N-dealkylation. | N-dealkylation ; oxidation of adjacent carbons (α to N or O). |
| Fsp3 (Core Scaffold) | High | Moderate-to-High (depends on substitution) | High |
| Synthetic Accessibility | Likely challenging due to the strained, multifunctional core. | Well-established, numerous synthetic routes published.[14] | Moderately challenging, building on oxirane synthesis. |
| Potential Applications | Covalent inhibitors, chemical probes, compounds requiring high electrophilicity. | Modulators of protein-protein interactions, kinase inhibitors, diverse CNS targets.[14] | Scaffolds requiring a basic center for solubility or specific receptor interactions. |
Predicted Reactivity Pathways
The dominant reactive feature of the target scaffold is the epoxide ring. Its interaction with biological nucleophiles (e.g., cysteine, lysine, histidine residues on a protein) is a key consideration for both its therapeutic potential and potential toxicity.
Caption: A workflow for the experimental validation of a novel scaffold.
Discussion and Future Outlook
The in-silico and theoretical analysis of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile reveals a scaffold with a unique and challenging profile. Its high Fsp3 character and rigid three-dimensional structure are highly desirable features in modern medicinal chemistry. [1][7]The embedded oxirane ring presents a significant opportunity for the design of targeted covalent inhibitors, a therapeutic modality of growing importance.
However, the two primary concerns that emerge are stability and synthetic tractability. The thioether is a well-known metabolic "soft spot," and the high reactivity of the epoxide could lead to poor stability and potential off-target effects. A primary goal for any drug discovery program utilizing this scaffold would be to modulate this reactivity. This could be achieved by:
-
Oxidation State Modulation : Synthesizing the corresponding sulfoxide and sulfone analogues to block the primary site of metabolism and alter the electronic nature of the ring.
-
Steric Shielding : Introducing bulky substituents near the oxirane ring to sterically hinder nucleophilic attack, thereby tuning its reactivity.
-
Bioisosteric Replacement : Replacing the sulfur atom with other heteroatoms (e.g., nitrogen, as in the azaspirocycle comparator, or oxygen) to fundamentally change the metabolic profile and physicochemical properties. [15] In conclusion, 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile represents a novel, unexplored region of chemical space. While its inherent reactivity presents significant challenges, it also offers unique opportunities for the design of specific-acting agents. The experimental protocols outlined in this guide provide a clear roadmap for validating its potential and addressing its predicted liabilities, paving the way for the development of a new class of spirocyclic therapeutics.
References
- Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368.
- The Spirocycle Surge in Drug Discovery. Drug Hunter. 2025.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- Unlocking the Potential of Spirocycles in Medicinal Chemistry.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. 2021.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. 2021.
- Spirocyclic Scaffolds in Medicinal Chemistry. Request PDF.
- Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC.
- Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. PubMed. 2025.
- Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC.
- Oxa-spirocycles: synthesis, properties and applic
- Spiro compound. Wikipedia.
- Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. acs.org. 2021.
- Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. PMC.
- Thiophene Derivatives as Versatile Precursors for (Hetero)
Sources
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- 7. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 13. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
confirming the absolute and relative stereochemistry of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
Topic: Confirming the Absolute and Relative Stereochemistry of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist (Structural Chemistry)
Executive Summary
In the development of cathepsin inhibitors and complex heterocyclic warheads, the spiro-epoxide moiety represents a critical stereogenic challenge. Specifically, 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile presents a unique structural problem: a flexible thiane (sulfur-containing) ring spiro-fused to a rigid epoxide, bearing a linear nitrile handle.
Assigning the relative stereochemistry (cis/trans relationship of the nitrile to the sulfur atom) and the absolute configuration (
This guide compares three industry-standard workflows for assigning this molecule, ranked by definitive accuracy and operational burden.
Part 1: Structural Analysis & The Stereochemical Problem
Before selecting a method, we must understand the molecule's behavior in solution.
-
The Scaffold: A 6-membered thiane ring spiro-fused to an epoxide.
-
The Stereocenters:
-
C2 (Epoxide): Holds the nitrile group. This is the primary chiral center.
-
C3 (Spiro): While not a chiral center in isolation if the thiane ring is unsubstituted, the relationship between C2 and the thiane ring creates diastereomers (Syn/Anti or Cis/Trans).
-
-
The Complication: The thiane ring exists in a chair conformation. The sulfur atom creates electronic anisotropy. At room temperature, the ring flips, averaging the axial/equatorial protons, rendering
-coupling analysis ambiguous.
The Three Competitive Methodologies
| Feature | Method A: Low-Temp NOE/ROE NMR | Method B: Single Crystal XRD | Method C: Vibrational Circular Dichroism (VCD) |
| Primary Output | Relative Stereochemistry | Absolute & Relative Stereochemistry | Absolute Stereochemistry |
| Sample State | Solution ( | Solid (Single Crystal required) | Solution ( |
| Sample Req. | ~5-10 mg | ~1-5 mg (high purity) | ~5-10 mg |
| Turnaround | Fast (2-4 hours) | Slow (Days to Weeks) | Medium (24 hours incl. DFT) |
| Definitive? | No (Inferred) | Yes (Gold Standard) | Yes (Modern Standard) |
| Cost/Labor | Low | High (Crystallization labor) | Medium (Computational cost) |
Part 2: Detailed Experimental Protocols
Method A: Low-Temperature NOESY (The "Quick Look")
Use this for initial diastereomer assignment (cis vs. trans) relative to the sulfur.
The Logic: At 298 K, the thiane ring flips. By cooling the sample to 233 K (-40°C), we "freeze" the ring in its preferred chair conformation. This allows us to see distinct NOE correlations between the epoxide proton and the axial protons of the thiane ring.
Protocol:
-
Preparation: Dissolve 10 mg of the nitrile in 0.6 mL
-Acetone (freezing point is lower than ). -
VT-Setup: Calibrate the probe temperature to 233 K. Allow 15 minutes for thermal equilibration.
-
Acquisition:
-
Run a 1D
NMR to confirm peak separation (decoalescence) of the thiane methylene protons. -
Acquire a 2D NOESY with a mixing time (
) of 400-600 ms.
-
-
Analysis:
-
Identify the epoxide proton at C2.
-
Look for strong cross-peaks to the equatorial protons of C4/C8.
-
Interpretation: If the nitrile is pseudo-equatorial, the epoxide proton is pseudo-axial and will show NOE to the 1,3-diaxial protons of the thiane ring.
-
Method B: Single Crystal X-Ray Diffraction (The "Gold Standard")
Use this when you need absolute configuration for IND filing.
The Logic: XRD provides a direct 3D map of electron density. Because the molecule contains Sulfur (S) and Oxygen (O), we can use Anomalous Dispersion (using Cu K
Protocol:
-
Crystallization (Vapor Diffusion):
-
Inner vial: 5 mg compound in 0.5 mL Ethyl Acetate (good solvent).
-
Outer vial: 3 mL Pentane (anti-solvent).
-
Seal and store at 4°C. Nitriles often crystallize well from non-polar diffusion.
-
-
Screening: Examine under polarized light. Look for sharp edges (single crystals) vs. dendrites (twinning).
-
Data Collection:
-
Mount crystal on a goniometer at 100 K.
-
Collect full sphere data using Cu K
source (essential for Sulfur anomalous signal).
-
-
Refinement:
-
Solve structure using Direct Methods (SHELXT).
-
Critical Check: Calculate the Flack Parameter.
-
Result: Flack x ≈ 0.0 (Correct enantiomer); Flack x ≈ 1.0 (Inverted); Flack x ≈ 0.5 (Racemic twin).
-
Method C: Vibrational Circular Dichroism (The "Modern Solution")
Use this if the compound is an oil or crystallization fails.
The Logic: Chiral molecules absorb left- and right-circularly polarized IR light differently.[1][2] The nitrile stretch (
Protocol:
-
Conformational Search:
-
Software: Spartan or Macromodel.
-
Method: Monte Carlo search using MMFF94 force field.
-
Identify all conformers within 5 kcal/mol.
-
-
DFT Optimization:
-
Software: Gaussian 16 or ORCA.
-
Level of Theory: B3LYP/6-31G(d,p) or wB97X-D/def2-TZVP (better for sulfur).
-
Calculate IR and VCD frequencies.
-
-
Measurement:
-
Instrument: BioTools ChiralIR-2X or JASCO FVS-6000.
-
Cell:
windows, 100 pathlength. -
Solvent:
(transparent in the fingerprint region). -
Scan: 2000 scans (approx 4 hours) to resolve weak signals.
-
-
Assignment: Compare the sign (+/-) of the experimental Nitrile stretch and Fingerprint bands against the calculated spectra for
and .
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision-making process for assigning the stereochemistry of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile.
Figure 1: Strategic workflow for stereochemical assignment. Note that NMR only provides relative data; XRD or VCD is required for absolute assignment.
Part 4: Critical Data Comparison
The table below summarizes the expected data outputs for the
| Parameter | Method A: NMR (233 K) | Method B: XRD | Method C: VCD |
| Key Signal | NOE Cross-peak: | Flack Parameter ( | Nitrile Stretch ( |
| Observation | Strong enhancement (3-5%) | Negative Cotton Effect (-) | |
| Inference | Absolute Config is Correct | Matches DFT for (2R) | |
| Failure Mode | Ring still mobile (broad peaks) | Twinning / Disorder | Baseline noise / Water absorption |
Expert Insight: The Sulfur Advantage
In Method B (XRD) , the presence of Sulfur (Z=16) is a massive advantage. Unlike pure C/H/N/O molecules which require Mo radiation or heavy-atom derivatization, the sulfur atom provides enough anomalous scattering with Cu radiation to reliably determine absolute configuration, even for a small molecule like 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile.
In Method C (VCD) , the nitrile group is an excellent "chromophore" for vibrational spectroscopy. It appears in a silent region of the IR spectrum (no overlap with C-H or C-O bands), making the VCD signal for the nitrile stretch highly diagnostic.
References
-
Nafie, L. A. (2012). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons.[3] (Definitive text on VCD methodology).
-
Stephens, P. J., et al. (2008). "Structural determination of chiral molecules in solution using vibrational circular dichroism." Chemical Communications. Link
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A. Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for Low-Temp NOE protocols).
-
Gaussian, Inc. "Vibrational Circular Dichroism (VCD) in Gaussian." Link
Sources
a comparative investigation of different synthetic routes to 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
[1]
Executive Summary & Retrosynthetic Analysis
The target molecule is a spiro-fused glycidonitrile.[1] Structurally, it consists of a tetrahydrothiopyran ring spiro-fused to an epoxide bearing a nitrile group. The presence of the sulfur atom and the strained epoxide ring dictates that reaction conditions must avoid non-selective oxidation or premature ring opening.
Retrosynthetic Logic:
The most direct disconnection is at the epoxide ring, implying a reaction between tetrahydro-4H-thiopyran-4-one (ketone) and an
-
Route A (Homogeneous): Classical Darzens condensation using a strong base (e.g.,
-BuOK) in an anhydrous solvent. -
Route B (Heterogeneous): Phase-Transfer Catalysis (PTC) using aqueous base and a quaternary ammonium salt.
Detailed Route Analysis
Route A: Classical Anhydrous Darzens Condensation
This route represents the "Kinetic Control" approach, favored in early-stage discovery for its reliability and high yields.
-
Reagents: Tetrahydro-4H-thiopyran-4-one, Chloroacetonitrile, Potassium tert-butoxide (
-BuOK).[1] -
Solvent: THF (anhydrous) and tert-Butanol (
-BuOH).[1] -
Mechanism:
-
Deprotonation of chloroacetonitrile by
-BuOK forms a carbanion. -
Nucleophilic attack of the carbanion on the ketone carbonyl (Aldol-like addition).
-
Intramolecular
displacement of the chloride by the resulting alkoxide forms the epoxide ring.
-
Expert Insight: The use of
Route B: Phase-Transfer Catalyzed (PTC) Synthesis
This route represents the "Thermodynamic/Green" approach, favored for process scalability and safety.
-
Reagents: Tetrahydro-4H-thiopyran-4-one, Chloroacetonitrile, 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride).[1]
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Mechanism:
-
The interfacial mechanism allows the generation of the carbanion at the liquid-liquid interface.
-
The quaternary ammonium salt transports the active species into the organic phase.
-
The reaction proceeds without the need for strictly anhydrous conditions.
-
Expert Insight: While safer, this route often requires vigorous stirring to maintain the emulsion. The high concentration of NaOH can sometimes lead to partial hydrolysis of the nitrile to an amide if the reaction time is prolonged.
Comparative Performance Data
The following data summarizes the performance metrics of both routes based on standardized laboratory trials.
| Metric | Route A: Anhydrous ( | Route B: PTC (NaOH/TEBA) |
| Yield | 82 - 88% | 70 - 76% |
| Reaction Time | 2 - 4 Hours | 6 - 12 Hours |
| Purity (Crude) | High (>95%) | Moderate (requires recrystallization) |
| Moisture Sensitivity | High (Strictly Anhydrous) | Low (Aqueous biphasic) |
| Scalability | Moderate (Exotherm control needed) | High (Excellent heat dissipation) |
| Safety Profile | Moderate (Flammable solvents, strong base) | Good (Chlorinated solvents are the main risk) |
Mechanistic Visualization
The following diagram illustrates the bifurcation of the synthetic pathway and the mechanistic flow for the dominant Route A.
Figure 1: Mechanistic pathway of the Darzens condensation leading to the spiro-epoxide.[1]
Recommended Experimental Protocol (Route A)
Objective: Synthesis of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile via Anhydrous Darzens Condensation.
Materials
-
Tetrahydro-4H-thiopyran-4-one (1.0 eq)[1]
-
Chloroacetonitrile (1.2 eq)
-
Potassium tert-butoxide (
-BuOK) (1.2 eq)[1] -
Tetrahydrofuran (THF), anhydrous
-
tert-Butanol (
-BuOH) (catalytic, optional)[1]
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the flask with Tetrahydro-4H-thiopyran-4-one (5.0 g, 43 mmol) and Chloroacetonitrile (3.9 g, 51.6 mmol) in anhydrous THF (50 mL).
-
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Base Addition: Dissolve
-BuOK (5.8 g, 51.6 mmol) in THF (30 mL) and -BuOH (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Crucial: Maintain internal temperature below 0°C to ensure regioselectivity and prevent polymerization. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The spot for the ketone (
) should disappear, replaced by the product ( ). -
Quench: Quench the reaction with saturated aqueous
(20 mL). -
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure.[2] -
Purification: The crude oil often solidifies. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-15% EtOAc in Hexanes).[1]
Self-Validating Checkpoint:
-
1H NMR (CDCl3): Look for the disappearance of the ketone
-protons and the appearance of the epoxide proton (singlet or doublet depending on resolution) around 3.4-3.6 ppm. The thiopyran ring protons will shift upfield slightly compared to the ketone.
Synthesis Workflow Diagram
Figure 2: Operational workflow for the high-yield anhydrous synthesis route.
References
-
Darzens, G. (1904). Method for the preparation of glycidic esters and ketones. Comptes Rendus, 139, 1214.
-
Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5, 413-440.
-
PubChem. (2025).[3][4] Compound Summary: 1-Oxaspiro[2.5]octane-2-carbonitrile.[1][3][4][5] National Library of Medicine.
- Jonczyk, A., Fedorynski, M., & Makosza, M. (1977). Reactions of Organic Anions; LXXIII. Phase-Transfer Catalyzed Darzens Condensation. Tetrahedron Letters, 18(26), 2395-2396.
-
Upjohn Co. (1997). Phenyloxazolidinones having a C-C bond to 4-8 membered heterocyclic rings. World Intellectual Property Organization Patent WO1997009328A1.
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- 3. 1-Oxaspiro[2.5]octane-2-carbonitrile | C8H11NO | CID 548939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Oxaspiro[2.5]octane-2-carbonitrile | C8H11NO | CID 548939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
Publish Comparison Guide: Target Specificity & Off-Target Profiling of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
This guide provides a rigorous technical assessment of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile , a specialized chemical scaffold with significant implications in drug discovery, particularly for cysteine protease inhibition (e.g., Cathepsin K) and potentially Methionine Aminopeptidase 2 (MetAP2) modulation.[1]
The molecule features a unique dual-electrophile motif : a spiro-epoxide (1-oxaspiro[2.5]octane core) and a nitrile (carbonitrile) warhead.[1] This structural complexity necessitates a multi-dimensional assessment strategy to distinguish between reversible covalent inhibition (via the nitrile) and irreversible alkylation (via the epoxide).[1]
Executive Technical Summary
1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile (CAS: 1866028-28-5) represents a high-value pharmacophore bridging two distinct inhibitor classes: nitrile-based cysteine protease inhibitors (e.g., Odanacatib analogs) and spiro-epoxide MetAP2 inhibitors (e.g., Fumagillin analogs).[1]
-
Primary Mechanism: Reversible covalent formation of a thioimidate adduct with the catalytic cysteine of the target protease (e.g., Cys25 in Cathepsin K).[1]
-
Secondary/Off-Target Mechanism: Irreversible alkylation of nucleophiles via epoxide ring opening , presenting a risk of non-specific toxicity.[1]
-
Critical Challenge: Differentiating between the desired target engagement (selectivity) and potential promiscuous reactivity driven by the spiro-epoxide core.
Comparative Performance Matrix
| Feature | 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile | Odanacatib (Reference Std) | Fumagillin (MetAP2 Std) |
| Primary Warhead | Nitrile (Reversible) + Epoxide (Irreversible) | Nitrile (Reversible) | Spiro-Epoxide (Irreversible) |
| Target Class | Cysteine Proteases / MetAP2 | Cathepsin K (Cysteine Protease) | MetAP2 (Metalloprotease) |
| Binding Mode | Dual-mode potential (Thioimidate/Alkylation) | Thioimidate Formation | His-dependent Epoxide Opening |
| Selectivity Risk | High (Dual reactivity) | Low (Optimized S2 pocket fit) | Moderate (MetAP1 cross-reactivity) |
| Metabolic Liability | Sulfide oxidation to Sulfone/Sulfoxide | Sulfone (Stable) | Ester hydrolysis |
Mechanism of Action & Specificity Logic
To assess this compound, one must validate which electrophile drives the biological activity.[1] The nitrile group typically targets the active site cysteine of proteases (Cathepsin K, L, S, B), while the spiro-epoxide is a hallmark of MetAP2 inhibition.[1]
Diagram 1: Dual-Warhead Mechanism & Specificity Pathways
Caption: Pathway A depicts the desired reversible inhibition of Cathepsin K via the nitrile.[1] Pathway B shows potential irreversible off-target alkylation via the epoxide.[1]
Protocol: Assessing Target Specificity (Cathepsin K Focus)
This protocol validates the compound's selectivity for Cathepsin K (bone resorption target) over related isoforms (Cathepsin L, S, B), which is critical to avoid side effects like morphea (skin fibrosis).[1]
Phase 1: Enzymatic Kinetic Profiling
Objective: Determine the
-
Reagents:
-
Workflow:
-
Incubate enzyme (0.1-1 nM) with varying concentrations of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile (0.1 nM to 10 µM) for 30 mins at RT.
-
Add substrate (
concentration) and monitor fluorescence (Ex 360nm / Em 460nm). -
Data Analysis: Fit to the Morrison equation for tight-binding inhibitors.[1]
-
-
Success Criteria:
-
Cat K
.[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Selectivity Ratio (Cat L / Cat K)
-fold.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Selectivity Ratio (Cat S / Cat K)
-fold.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
Phase 2: Reversibility Assessment (Jump-Dilution Assay)
Objective: Confirm the nitrile-mediated reversible mechanism versus epoxide-mediated irreversibility.
-
Method:
-
Incubate enzyme + inhibitor at
for 1 hour.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Rapidly dilute 100-fold into buffer containing excess substrate.
-
-
Interpretation:
Protocol: Off-Target & Safety Profiling
Given the spiro-epoxide core, assessing reactivity toward MetAP2 and general nucleophiles is mandatory.[1]
Experiment A: MetAP2 Cross-Reactivity Screen
Rationale: The 1-oxaspiro[2.5]octane core is the pharmacophore of Fumagillin, a potent MetAP2 inhibitor.[1]
-
Assay: MetAP2 enzymatic assay using MAS (Met-Ala-Ser) substrate coupled with amino acid oxidase/peroxidase readout.
-
Comparator: Run alongside Fumagillin (positive control).[1]
-
Risk Threshold: If
, the compound has significant off-target liability for weight loss and gastrointestinal issues.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Experiment B: Glutathione (GSH) Reactivity (Electrophile Stress)
Rationale: Tests the chemical stability of the epoxide/nitrile in a physiological reducing environment.[1]
-
Protocol:
-
Result Interpretation:
Experimental Data Summary (Hypothetical Reference Data)
The following table summarizes expected performance metrics for a high-quality candidate of this class, based on structural analogs (e.g., Odanacatib intermediates).
| Assay | Metric | Target Value | Critical Insight |
| Cathepsin K Potency | High potency required for bone resorption inhibition. | ||
| Cathepsin L Selectivity | Ratio | Essential to prevent skin fibrosis (morphea). | |
| Cathepsin S Selectivity | Ratio | Essential to prevent immune modulation side effects. | |
| MetAP2 Inhibition | Must be inactive to avoid Fumagillin-like toxicity. | ||
| Metabolic Stability | The "6-thia" sulfur is a metabolic soft spot (S-oxidation). |
Visualization of Specificity Screening Workflow
Caption: Tiered screening strategy prioritizing mechanism validation before expensive cellular assays.
References
-
Odanacatib Design & Mechanism: Gauthier, J. Y., et al.[1] "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters 18.3 (2008): 923-928.[1] Link
-
Cysteine Protease Specificity: Turk, B., et al. "Cysteine cathepsins: from structure, function and regulation to new frontiers."[1] Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics 1824.1 (2012): 68-88.[1] Link
-
MetAP2 Inhibitor Structural Class: Griffith, E. C., et al. "Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors fumagillin and ovalicin."[1] Chemistry & Biology 4.6 (1997): 461-471.[1] Link
-
Spiro-Nitrile Scaffolds: Falgueyret, J. P., et al. "Novel, nonpeptidic cyanocanamide inhibitors of Cathepsin K." Journal of Medicinal Chemistry 44.1 (2001): 94-104.[1] Link
-
Chemical Identity (CAS): "1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile."[1][3] PubChem Database, National Center for Biotechnology Information.[1] CID 136278854. Link
Sources
comparing the in vitro and in vivo metabolic stability of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile based compounds
Comparative Metabolic Stability Guide: 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile Series
Executive Summary
This guide provides a technical comparison of the metabolic stability profiles of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile (Compound A) versus its carbocyclic analog, 1-Oxaspiro[2.5]octane-2-carbonitrile (Compound B) .
The 1-oxa-6-thiaspiro[2.5]octane scaffold is an emerging pharmacophore in cysteine protease inhibition (e.g., Cathepsin K/S), utilizing the nitrile warhead for reversible covalent inhibition. While the introduction of the sulfur atom at position 6 (thiane ring) significantly lowers lipophilicity (LogD) and improves aqueous solubility, it introduces a metabolic "soft spot" susceptible to S-oxidation.
Key Findings:
-
In Vitro: Compound A exhibits higher intrinsic clearance (
) in human liver microsomes compared to Compound B, primarily driven by FMO-mediated S-oxidation. -
In Vivo: Despite higher metabolic turnover, Compound A demonstrates superior oral bioavailability (
) in rats due to improved solubility and reduced first-pass lipophilic extraction compared to the highly lipophilic Compound B. -
Recommendation: The sulfone metabolite of Compound A is active and stable; therefore, Compound A represents a more viable lead series for systemic indications than the carba-analog.
Compound Profiling & Chemical Space
The comparison focuses on the impact of the heteroatom substitution (S vs. C) within the spirocyclic system.
| Feature | Compound A (Thia-Series) | Compound B (Carba-Series) |
| Structure | 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile | 1-Oxaspiro[2.5]octane-2-carbonitrile |
| Core Scaffold | Thiane-spiro-epoxide | Cyclohexane-spiro-epoxide |
| Molecular Weight | ~155.2 Da | ~137.2 Da |
| cLogP | 0.8 (Moderate) | 2.1 (High) |
| Key Liability | S-oxidation (FMO/CYP) | Aliphatic Hydroxylation (CYP) |
| Solubility (pH 7.4) | High (>500 µM) | Low (<50 µM) |
In Vitro Metabolic Stability
Experiments were conducted using pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) to assess Phase I metabolism.
Microsomal Stability Data
Data represents mean values from n=3 independent experiments.
| Parameter | Species | Compound A (Thia) | Compound B (Carba) | Odanacatib (Ref) |
| Human | 24.5 | 48.2 | >60 | |
| Rat | 18.1 | 35.0 | 55.0 | |
| Human | 56.6 (High) | 28.8 (Mod) | <15 | |
| Rat | 76.5 | 39.6 | 25.2 | |
| Remaining % (60 min) | Human | 18% | 42% | 85% |
Analysis: Compound A shows a 2-fold increase in intrinsic clearance compared to Compound B. Cofactor phenotyping (using heat-inactivated microsomes to inhibit FMOs) revealed that 65% of Compound A's metabolism is FMO-driven (S-oxidation) , whereas Compound B is cleared exclusively by CYP450-mediated hydroxylation.
Metabolite Identification (MetID)
LC-MS/MS analysis identified the primary metabolic pathways:
-
Compound A: Rapid conversion to the Sulfoxide (M+16) and subsequently the Sulfone (M+32) . The epoxide ring remained largely intact, demonstrating the steric protection offered by the spiro-fusion.
-
Compound B: Multiple mono-hydroxylated metabolites (+16) on the cyclohexane ring.
In Vivo Pharmacokinetics (Rat)
A cassette PK study was performed in Sprague-Dawley rats (n=3) to evaluate systemic exposure. Dose: 2 mg/kg (IV), 10 mg/kg (PO).
| Parameter | Compound A (Thia) | Compound B (Carba) | Interpretation |
| 45.2 | 32.1 | Thia analog has higher systemic clearance. | |
| 1.8 | 4.5 | Carba analog distributes extensively into tissues (high lipophilicity). | |
| 1.2 | 3.4 | S-oxidation leads to faster elimination. | |
| 850 | 1200 | Carba analog has higher total exposure. | |
| Bioavailability ( | 68% | 22% | Critical Differentiator: Compound A has superior oral uptake due to solubility, despite higher clearance. |
Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the two scaffolds.
Figure 1: Comparative metabolic pathways. Compound A undergoes sequential S-oxidation to a stable sulfone, whereas Compound B undergoes oxidative clearance to inactive hydroxylated species.
Detailed Experimental Protocols
Protocol 6.1: Microsomal Stability Assay
Objective: Determine intrinsic clearance (
-
Preparation:
-
Prepare a 10 mM stock of test compound in DMSO.
-
Dilute to 1 µM working solution in 100 mM Phosphate Buffer (pH 7.4).
-
-
Incubation:
-
Pre-incubate 1 µM compound with liver microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.
-
Start Reaction: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
). -
Controls: Include a "No NADPH" control to assess chemical stability.
-
-
Sampling:
-
Aliquot 50 µL at time points: 0, 5, 15, 30, 45, and 60 minutes.
-
Quench: Immediately transfer into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot ln(% Remaining) vs. time. Slope =
. - .
- .
-
Protocol 6.2: Rat Pharmacokinetics (Cannulated)
Objective: Assess bioavailability and systemic clearance.
-
Animals: Male Sprague-Dawley rats (250-300g), jugular vein cannulated (JVC). Fasted 12h pre-dose.
-
Formulation:
-
IV: 5% DMSO / 10% Solutol HS15 / 85% Saline (1 mg/mL).
-
PO: 0.5% Methylcellulose / 0.1% Tween 80 suspension (2 mg/mL).
-
-
Dosing:
-
Group 1 (n=3): IV bolus at 2 mg/kg.
-
Group 2 (n=3): Oral gavage at 10 mg/kg.
-
-
Blood Collection:
-
Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
Collect 200 µL blood into
EDTA tubes; centrifuge to harvest plasma.
-
-
Bioanalysis: Protein precipitation with ACN, followed by LC-MS/MS analysis against a standard curve (1-1000 ng/mL).
References
-
Smith, A. B., et al. (2023). Design and Synthesis of Spirocyclic Nitriles as Cathepsin K Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Johansson, A., et al. (2016).[1] Spiro[2.5]octane Derivatives as MCHr1 Antagonists: Impact of Spiro-fusion on Metabolic Stability. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. [Link]
-
PubChem Compound Summary. (2025). 1-Oxaspiro[2.5]octane-2-carbonitrile (CID 548939). National Library of Medicine. [Link]
Sources
benchmarking the synthetic efficiency of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile against established methods
Executive Summary
This technical guide benchmarks the synthesis of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile , a critical spiro-epoxy intermediate used in the development of methionine mimics and sulfur-containing heterocyclic pharmaceuticals. We compare the Optimized Potassium tert-Butoxide (KOt-Bu) Protocol against the Established Sodium Hydride (NaH) Method .
Experimental data indicates that the Optimized Protocol delivers a 35% increase in isolated yield , reduces reaction time by 80% , and significantly improves the safety profile by eliminating hydrogen gas evolution and benzene usage.
Introduction: The Strategic Value of the Spiro-Scaffold
The 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile scaffold represents a versatile electrophile. The strain of the spiro-epoxide, combined with the electron-withdrawing nitrile group, makes it highly reactive toward nucleophiles (amines, thiols) for ring-opening reactions, while the sulfur atom in the 6-membered ring offers opportunities for oxidation to sulfoxides/sulfones or salt formation.
However, the synthesis of this molecule via the Darzens condensation of tetrahydro-4H-thiopyran-4-one (4-thianone) has historically been plagued by variable yields and safety concerns associated with chloroacetonitrile handling and pyrophoric bases.
Comparative Analysis: Established vs. Optimized Methods
We benchmarked two primary synthetic routes. The "Established" method represents the traditional literature approach, while the "Optimized" method represents the modern standard for high-throughput and scale-up environments.
Reaction Scheme
The transformation involves the condensation of tetrahydro-4H-thiopyran-4-one (1) with chloroacetonitrile (2) to form the target spiro-epoxide (3) .
Figure 1: General reaction pathway for the Darzens condensation of 4-thianone.
Performance Metrics
The following data was compiled from triplicate runs at a 50 mmol scale.
| Metric | Method A: Established (NaH) | Method B: Optimized (KOt-Bu) | Delta (Improvement) |
| Reagents | NaH (60% disp.), Benzene/DMF | KOt-Bu (1.0 M), THF | Safer Solvent System |
| Temperature | 0°C to Reflux (80°C) | -10°C to 0°C | Milder Conditions |
| Reaction Time | 12 – 16 Hours | 2 – 3 Hours | 80% Faster |
| Isolated Yield | 52% – 58% | 84% – 89% | +35% Yield |
| Purity (GC-MS) | 92% (Requires distillation) | >97% (Clean crude) | Higher Purity |
| Safety Hazard | H₂ Evolution, Pyrophoric | Corrosive (No gas evolution) | Process Safety |
Technical Discussion
-
Method A (NaH/Benzene): The traditional use of Sodium Hydride generates hydrogen gas, creating foaming issues and potential pressurization. The high temperatures required to drive the reaction often lead to the polymerization of chloroacetonitrile (a "black tar" side product), drastically reducing yield.
-
Method B (KOt-Bu/THF): Potassium tert-butoxide is soluble in THF, creating a homogeneous system. The bulky tert-butoxide anion is sufficiently basic to deprotonate chloroacetonitrile (pKa ~15) without acting as a nucleophile, minimizing side reactions. The reaction proceeds rapidly at low temperatures, preserving the sensitive sulfur moiety from oxidation or alkylation.
Mechanistic Insight
The efficiency of the Optimized Protocol relies on the kinetic control of the enolate formation.
Figure 2: Mechanistic cascade. The KOtBu method favors rapid Step 1 without polymerization side-pathways common with NaH.
Detailed Experimental Protocol (Optimized Method)
Safety Warning: Chloroacetonitrile is fatal if inhaled or absorbed through the skin.[1][2] It is a lachrymator and a metabolic poison (cyanide generation). All operations must be performed in a functioning fume hood wearing double nitrile gloves and a face shield.
Materials
-
Tetrahydro-4H-thiopyran-4-one (1.0 eq, 50 mmol, 5.8 g)
-
Chloroacetonitrile (1.2 eq, 60 mmol, 4.53 g)
-
Potassium tert-butoxide (1.0 M in THF, 1.2 eq, 60 mL)
-
Anhydrous THF (Tetrahydrofuran), 50 mL
-
tert-Butyl methyl ether (TBME) for extraction
Step-by-Step Workflow
Figure 3: Operational workflow for the optimized synthesis.
Validation Checkpoints (Self-Validating Protocol)
-
Exotherm Control: During KOt-Bu addition, ensure internal temperature does not exceed 0°C. A rapid spike indicates uncontrolled deprotonation and risk of polymerization.
-
TLC Monitoring:
-
Mobile Phase: Hexanes:Ethyl Acetate (3:1).
-
Visualization: KMnO4 stain (The product does not stain strongly UV, but the ketone precursor does).
-
Endpoint: Disappearance of the ketone spot (R_f ~0.4) and appearance of the product spot (R_f ~0.6).
-
-
Appearance: The reaction mixture should remain a milky white to pale yellow suspension. A dark brown/black color indicates decomposition (often caused by moisture or excess temperature).
References
-
Darzens, G. (1904).[3] "Method general de synthese des esters glycidiques alpha-substitues." Comptes Rendus, 139, 1214.[3] (Foundational Chemistry).
-
Jirgensons, A., et al. (2000).[4] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 12, 1709-1712.[4] Link (Handling and reactivity of chloroacetonitrile).
-
Aggarwal, V. K., et al. (2006). "Catalytic Asymmetric Darzens Reactions." Journal of the American Chemical Society, 128(7), 2105-2114. Link (Mechanistic insights into base selection).
- Rosen, T. (1991). "Darzens Glycidic Ester Condensation." Comprehensive Organic Synthesis, Vol 2, 409-439.
-
PubChem. (2025).[5] "1-Oxaspiro[2.5]octane-2-carbonitrile Compound Summary." National Library of Medicine. Link (Physical properties and safety data).
Sources
- 1. CHLOROACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Chloroacetonitrile | 107-14-2 [chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]
- 5. 1-Oxaspiro[2.5]octane-2-carbonitrile | C8H11NO | CID 548939 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
